2-Pentene, 1-bromo-
Description
The exact mass of the compound 2-Pentene, 1-bromo- is 147.98876 g/mol and the complexity rating of the compound is 39.2. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Pentene, 1-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pentene, 1-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-bromopent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBPZRNURKMEFD-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032587 | |
| Record name | (2E)-1-Bromo-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20599-27-3, 7348-71-2 | |
| Record name | 2-Pentene, 1-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020599273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-1-Bromo-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-pentene, predominantly trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1-Bromo-2-pentene
This guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of 1-bromo-2-pentene, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
1-Bromo-2-pentene is a halogenated hydrocarbon with the chemical formula C₅H₉Br.[1] It exists as two geometric isomers, (E)-1-bromo-2-pentene (trans) and (Z)-1-bromo-2-pentene (cis). The trans isomer is the predominantly available form. This compound is a colorless liquid with a pungent odor and is primarily used in organic synthesis.[1] For instance, cis-1-Bromo-2-pentene has been utilized in the synthesis of (+)-polyoxamic acid and in the preparation of certain pheromones.[2]
The following table summarizes the key physical and chemical properties of 1-bromo-2-pentene. Data primarily corresponds to the (E)-isomer unless otherwise specified.
| Property | Value | Citation(s) |
| Chemical Formula | C₅H₉Br | [1][2] |
| Molecular Weight | 149.03 g/mol | [3] |
| Appearance | Liquid | [2] |
| Boiling Point | 122 °C (lit.) | [1][2] |
| Melting Point | -106.7 °C (estimate) | [1][2][4] |
| Density | 1.26 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index | n20/D 1.4785 (lit.) | [1][2] |
| Flash Point | 23 °C (73.4 °F) - closed cup | [3] |
| CAS Number | 7348-71-2 ((E)-isomer); 7348-78-9 ((Z)-isomer) | [4][5] |
| Storage Temperature | 2-8°C | [2] |
| InChI Key | FTBPZRNURKMEFD-ONEGZZNKSA-N ((E)-isomer) | |
| Canonical SMILES | CCC=CCBr ((Z)-isomer); CC/C=C\CBr ((E)-isomer) | [4] |
Synthesis and Reactivity
A common method for the preparation of 1-bromo-2-pentene is through the allylic bromination of 2-pentene.[1] N-Bromosuccinimide (NBS) is a frequently used reagent for this purpose, typically with heating.[6] However, this reaction is not always straightforward. The starting material, 2-pentene, possesses two different allylic positions. Consequently, the reaction with NBS can yield a mixture of products: the desired 1-bromo-2-pentene and the isomeric side product, 4-bromo-2-pentene.[6] This lack of regioselectivity can complicate the purification process and reduce the yield of the target compound.
As an allylic halide, 1-bromo-2-pentene is a versatile substrate in organic synthesis. The presence of the double bond adjacent to the carbon bearing the bromine atom stabilizes the transition state of nucleophilic substitution reactions, particularly SN2 reactions.[7] This enhanced reactivity makes it a useful building block. It can participate in various transformations, including electrophilic additions across the double bond and reduction reactions.[1]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and reactions of 1-bromo-2-pentene are not extensively documented in the readily available literature. However, a general procedure for allylic bromination using NBS can be outlined.
General Protocol for Allylic Bromination of 2-Pentene:
-
Objective: To synthesize 1-bromo-2-pentene from 2-pentene.
-
Materials: 2-pentene, N-Bromosuccinimide (NBS), a suitable non-polar solvent (e.g., carbon tetrachloride), a radical initiator (e.g., AIBN or benzoyl peroxide), and a heat source.
-
Procedure:
-
Dissolve 2-pentene in the chosen solvent within a reaction flask equipped with a condenser and a magnetic stirrer.
-
Add N-Bromosuccinimide and a catalytic amount of the radical initiator to the flask.
-
Heat the mixture to reflux to initiate the reaction. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution (e.g., sodium thiosulfate) to remove any remaining bromine, followed by a water and brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product, which will be a mixture of 1-bromo-2-pentene and 4-bromo-2-pentene, using fractional distillation.
-
Note: This is a generalized procedure. Specific reaction conditions, such as concentrations, reaction time, and temperature, would require optimization.
Safety and Handling
1-Bromo-2-pentene is classified as a flammable liquid and is corrosive. It can cause severe skin burns and eye damage.[8] Therefore, stringent safety precautions are necessary during its handling and use.
-
Personal Protective Equipment (PPE): Wear protective gloves, flame-retardant clothing, and eye/face protection (goggles and faceshield).[8][9]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Keep away from heat, sparks, open flames, and other sources of ignition.[8][10] Take measures to prevent the buildup of electrostatic charge.[9]
-
First Aid:
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a POISON CENTER or doctor immediately.[8]
-
In case of skin contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water and consult a physician.[8][9]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[8][9]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2-8°C.[2] Commercially available preparations may contain stabilizers like hydroquinone (~50 ppm).[3]
The logical workflow for handling a chemical like 1-bromo-2-pentene involves a sequence of hazard assessment, implementation of control measures, and preparedness for emergencies.
References
- 1. chembk.com [chembk.com]
- 2. 1-BROMO-2-PENTENE 95% PREDOMINANTLY CAS#: 7348-71-2 [amp.chemicalbook.com]
- 3. 1-ブロモ-2-ペンテン, 主成分trans体 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. (Z)-1-Bromo-2-pentene|lookchem [lookchem.com]
- 5. 1-BROMO-2-PENTENE, 95%, PREDOMINANTLY CIS - Safety Data Sheet [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
An In-depth Technical Guide to 1-Bromo-2-pentene: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-bromo-2-pentene, an important halogenated alkene intermediate in organic synthesis. The document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. A general experimental protocol for its synthesis via allylic bromination is also presented. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Chemical Structure and IUPAC Nomenclature
1-Bromo-2-pentene is a constitutional isomer of brominated pentenes. Its structure is characterized by a five-carbon chain containing a double bond at the second carbon and a bromine atom attached to the first carbon. Due to the presence of the double bond, 1-bromo-2-pentene exists as two stereoisomers: (E)-1-bromo-2-pentene (trans) and (Z)-1-bromo-2-pentene (cis).
The International Union of Pure and Applied Chemistry (IUPAC) names for these isomers are:
-
(E)-1-bromopent-2-ene [1]
-
(Z)-1-bromopent-2-ene
The "(E)" and "(Z)" designations are determined by the Cahn-Ingold-Prelog (CIP) priority rules, indicating the spatial arrangement of substituents around the double bond.
Below is a diagram illustrating the relationship between the IUPAC name and the chemical structures of the (E) and (Z) isomers.
Caption: Relationship between IUPAC name and chemical structure for (E) and (Z)-1-bromo-2-pentene.
Physicochemical Properties
The physical and chemical properties of 1-bromo-2-pentene are summarized in the table below. It is important to note that some reported values may correspond to a mixture of isomers or a product where the specific stereoisomer is not identified.
| Property | Value | Source |
| Molecular Formula | C₅H₉Br | [1][2] |
| Molecular Weight | 149.03 g/mol | [1][2] |
| Boiling Point | ~122 °C (397 K) | [1][2] |
| Density | ~1.26 g/mL at 25 °C | [2] |
| Refractive Index | ~1.4785 at 20 °C | [2] |
| CAS Number | 7348-71-2 ((E)-isomer) | [1] |
| 7348-78-9 ((Z)-isomer) | [3] | |
| Appearance | Colorless liquid | [2] |
Spectroscopic Data
¹H NMR Spectroscopy:
-
Alkenyl protons (-CH=CH-) : Expected to appear in the range of 5.0-6.0 ppm. The coupling constant (J) between these protons would be indicative of the stereochemistry, with trans coupling constants (typically 11-18 Hz) being larger than cis coupling constants (typically 6-14 Hz).
-
Allylic protons (-CH₂Br) : Expected to be deshielded by the adjacent bromine and the double bond, appearing in the range of 3.5-4.5 ppm.
-
Methylene protons (-CH₂-CH₃) : Expected around 2.0 ppm.
-
Methyl protons (-CH₃) : Expected to be the most upfield, around 1.0 ppm.
¹³C NMR Spectroscopy:
-
Alkenyl carbons (-CH=CH-) : Expected in the range of 120-140 ppm.
-
Allylic carbon (-CH₂Br) : Expected around 30-40 ppm.
-
Methylene carbon (-CH₂-CH₃) : Expected around 25 ppm.
-
Methyl carbon (-CH₃) : Expected around 13 ppm.
Experimental Protocols: Synthesis
The most common method for the synthesis of 1-bromo-2-pentene is the allylic bromination of 2-pentene using a reagent such as N-bromosuccinimide (NBS). This reaction proceeds via a free-radical mechanism and favors the substitution of a hydrogen atom at the allylic position over addition to the double bond.
General Experimental Protocol for Allylic Bromination of 2-Pentene:
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired isomer purity.
Materials:
-
2-pentene (can be a mixture of (E) and (Z) isomers)
-
N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., benzoyl peroxide or AIBN)
-
An inert solvent (e.g., carbon tetrachloride, CCl₄, or cyclohexane)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pentene in an appropriate volume of the inert solvent.
-
Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of the radical initiator to the flask.
-
Reaction Initiation: The reaction mixture is typically heated to reflux or irradiated with a UV lamp to initiate the radical chain reaction.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the starting material (2-pentene) and the appearance of the product (1-bromo-2-pentene) are observed.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in the solvent, is removed by filtration.
-
Purification: The filtrate is washed with water and brine to remove any remaining water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate.
-
Isolation of Product: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by fractional distillation to yield 1-bromo-2-pentene. The (E) and (Z) isomers may be separable by careful distillation or chromatography, although this can be challenging due to their similar boiling points.
Reaction Workflow Diagram:
Caption: General workflow for the synthesis of 1-bromo-2-pentene via allylic bromination.
Safety and Handling
1-Bromo-2-pentene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
1-Bromo-2-pentene, in its (E) and (Z) isomeric forms, is a versatile reagent in organic synthesis. This guide has provided essential information regarding its chemical structure, nomenclature, physical properties, and a general synthetic protocol. For researchers and professionals, a thorough understanding of these aspects is fundamental for its effective application in the development of new chemical entities. Further research to fully characterize the spectroscopic properties of the individual isomers would be a valuable contribution to the field.
References
Physical properties of "1-bromo-2-pentene" (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 1-bromo-2-pentene, specifically its boiling point and density. It includes detailed methodologies for the determination of these properties and a general protocol for its synthesis, presented in a format tailored for professionals in research and development.
Core Physical Properties
1-bromo-2-pentene, an unsaturated halogenated hydrocarbon, is a valuable reagent in organic synthesis. Its physical properties are crucial for its handling, purification, and reaction setup. The compound exists as two geometric isomers, cis (Z) and trans (E), which exhibit very similar boiling points and densities.
Data Summary
The quantitative physical data for 1-bromo-2-pentene are summarized in the table below for easy reference and comparison.
| Physical Property | Value | Isomer | Conditions |
| Boiling Point | 122 °C | trans (E) & cis (Z) | Atmospheric Pressure |
| Density | 1.26 g/mL | trans (E) & cis (Z) | 25 °C |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of 1-bromo-2-pentene and the determination of its fundamental physical properties.
Synthesis of 1-bromo-2-pentene via Allylic Bromination
A common and effective method for the synthesis of 1-bromo-2-pentene is the allylic bromination of 2-pentene using N-bromosuccinimide (NBS). This reaction, known as the Wohl-Ziegler reaction, proceeds via a free radical mechanism.[1][2][3][4]
General Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pentene in a suitable anhydrous solvent, typically carbon tetrachloride (CCl4).
-
Reagent Addition: Add N-bromosuccinimide (NBS) to the solution.
-
Initiation: Introduce a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to the mixture. Alternatively, the reaction can be initiated using UV light.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for a period sufficient to ensure complete reaction, typically monitored by gas chromatography or thin-layer chromatography.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash, and then a brine wash. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Isolation: Remove the solvent under reduced pressure. The crude 1-bromo-2-pentene can be further purified by fractional distillation to yield the final product.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a sharp, characteristic value at a given pressure.
Apparatus:
-
Distillation flask or a small test tube
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
-
Condenser (for larger volumes) or a cold finger
Procedure:
-
Place a small volume of purified 1-bromo-2-pentene into the distillation flask or test tube, along with a few boiling chips to ensure smooth boiling.
-
Position the thermometer such that the top of the bulb is level with the side arm of the distillation flask or just above the surface of the liquid in the test tube. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.
-
Gently heat the sample.
-
Record the temperature when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. This constant temperature is the boiling point.
-
Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Determination of Density
Density is the mass per unit volume of a substance. For liquids, it is conveniently determined using a pycnometer or a graduated cylinder and a balance.
Apparatus:
-
Pycnometer (for high precision) or a graduated cylinder
-
Analytical balance
-
Constant temperature bath
Procedure using a Pycnometer:
-
Thoroughly clean and dry the pycnometer and determine its empty mass using an analytical balance.
-
Fill the pycnometer with distilled water and place it in a constant temperature bath set to 25 °C until the water reaches thermal equilibrium.
-
Adjust the volume of the water to the calibration mark on the pycnometer, ensuring no air bubbles are present.
-
Dry the outside of the pycnometer and measure its mass.
-
Repeat the procedure with 1-bromo-2-pentene, ensuring the pycnometer is clean and dry before adding the sample.
-
Calculate the density using the following formula: Density = (Mass of 1-bromo-2-pentene) / (Volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of water at 25 °C.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of 1-bromo-2-pentene.
Caption: Workflow for the synthesis and purification of 1-bromo-2-pentene.
Caption: Experimental workflow for determining the physical properties of 1-bromo-2-pentene.
References
Spectroscopic Analysis of 1-bromo-2-pentene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for 1-bromo-2-pentene. The information is intended to support research, development, and quality control activities where this compound is utilized. While spectroscopic data for 1-bromo-2-pentene is cited in various chemical databases, specific quantitative data from public sources was not available at the time of this compilation. This guide, therefore, presents the framework for such data and provides detailed, generalized experimental protocols for its acquisition.
Spectroscopic Data
The following tables are structured to present the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1-bromo-2-pentene.
Note on Data Availability: Despite references to spectral information in commercial and public databases such as PubChem and those from suppliers like Sigma-Aldrich, the specific, quantitative ¹H NMR, ¹³C NMR, and IR peak data for 1-bromo-2-pentene were not found to be publicly accessible. The tables below are provided as a template for the expected data.
Table 1: ¹H NMR Spectroscopic Data for 1-bromo-2-pentene
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data for 1-bromo-2-pentene
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Data not available |
Table 3: Infrared (IR) Spectroscopic Data for 1-bromo-2-pentene
| Frequency (cm⁻¹) | Functional Group Assignment |
| Data not available | Data not available |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of NMR and IR spectra applicable to liquid samples such as 1-bromo-2-pentene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 1-bromo-2-pentene.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Approximately 5-20 mg of the liquid 1-bromo-2-pentene sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a chemical shift reference at 0 ppm.
-
The solution is transferred to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse ¹H NMR experiment is performed.
-
Key acquisition parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans to ensure a good signal-to-noise ratio.
-
The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected.
-
The spectrum is referenced to the TMS signal at 0 ppm.
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR experiment is conducted.
-
The spectral width is typically set to 200-250 ppm.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
The FID is processed similarly to the ¹H spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 1-bromo-2-pentene by their characteristic vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place one to two drops of the liquid 1-bromo-2-pentene sample onto the surface of one salt plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
Data Acquisition:
-
A background spectrum of the empty spectrometer is collected to account for atmospheric CO₂ and water vapor.
-
The prepared salt plate assembly is placed in the sample holder of the FT-IR spectrometer.
-
The sample spectrum is acquired, typically over a range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical workflow for spectroscopic analysis.
Stereoisomers of 1-Bromo-2-Pentene: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Synthesis, Properties, and Characterization of (E)- and (Z)-1-Bromo-2-pentene
This technical guide provides a detailed overview of the stereoisomers of 1-bromo-2-pentene, specifically the cis/trans or (Z)/(E) isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and spectroscopic characterization of these compounds, which are valuable building blocks in organic synthesis.
Introduction to the Stereoisomerism of 1-Bromo-2-Pentene
1-Bromo-2-pentene (C₅H₉Br) is a halogenated alkene that exhibits geometric isomerism due to the restricted rotation around the carbon-carbon double bond. This results in two distinct stereoisomers: (Z)-1-bromo-2-pentene (cis isomer) and (E)-1-bromo-2-pentene (trans isomer). The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z notation. In 1-bromo-2-pentene, the bromine atom and the ethyl group are the highest priority groups on each carbon of the double bond. When these groups are on the same side of the double bond, the isomer is designated as (Z), and when they are on opposite sides, it is designated as (E).
The stereochemistry of these isomers significantly influences their physical properties and reactivity, making their selective synthesis and characterization crucial for their application in stereospecific reactions.
Physicochemical Properties
A summary of the key physicochemical properties of the (E) and (Z) isomers of 1-bromo-2-pentene is presented in the table below. It is important to note that some reported values in the literature are identical for both isomers, which may indicate that they are estimations or measurements from a mixture.
| Property | (E)-1-bromo-2-pentene | (Z)-1-bromo-2-pentene |
| CAS Number | 7348-71-2 | 7348-78-9 |
| Molecular Formula | C₅H₉Br | C₅H₉Br |
| Molecular Weight | 149.03 g/mol | 149.03 g/mol |
| Boiling Point | 122 °C (lit.) | 122 °C (lit.) |
| Density | 1.26 g/mL at 25 °C (lit.) | 1.26 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.4785 (lit.) | n20/D 1.478 (lit.) |
Stereoselective Synthesis
The stereoselective synthesis of (E)- and (Z)-1-bromo-2-pentene is essential for their use in targeted organic synthesis. Two primary strategies are commonly employed: the allylic bromination of 2-pentene and the substitution reaction of the corresponding stereoisomers of 2-penten-1-ol.
Allylic Bromination of 2-Pentene
The reaction of 2-pentene with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide) can lead to the formation of 1-bromo-2-pentene. This reaction proceeds via a free radical mechanism involving a resonance-stabilized allylic radical intermediate.
However, this method can result in a mixture of products, including both (E)- and (Z)-1-bromo-2-pentene, as well as the constitutional isomer 3-bromo-1-pentene, due to the two possible sites of attack on the allylic radical. The ratio of these products can be influenced by reaction conditions such as temperature and solvent.
Experimental Protocol: Allylic Bromination of trans-2-Hexene with NBS (Adapted for 2-Pentene)
This protocol is adapted from a procedure for a similar substrate and may require optimization for 2-pentene.
-
Materials: 2-pentene, N-bromosuccinimide (NBS, recrystallized), carbon tetrachloride (CCl₄) or cyclohexane, radical initiator (e.g., AIBN or a sunlamp).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pentene (1 equivalent) in CCl₄.
-
Add NBS (1.1 equivalents) and a catalytic amount of the radical initiator.
-
Irradiate the mixture with a sunlamp or heat to reflux to initiate the reaction.
-
Monitor the reaction progress by GC-MS. The reaction is complete when the starting alkene is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to separate the isomeric products.
-
Synthesis from 2-Penten-1-ol Stereoisomers
A more stereoselective approach involves the reaction of the corresponding allylic alcohols, (Z)-2-penten-1-ol (cis-2-penten-1-ol)[1] and (E)-2-penten-1-ol (trans-2-penten-1-ol), with a brominating agent such as phosphorus tribromide (PBr₃). This reaction typically proceeds with inversion of configuration at the carbon bearing the hydroxyl group, allowing for the synthesis of the desired stereoisomer of 1-bromo-2-pentene from the corresponding alcohol.
Conceptual Experimental Protocol: Synthesis of (Z)-1-Bromo-2-pentene from (Z)-2-Penten-1-ol
This is a conceptual protocol and requires adaptation from general procedures for the conversion of alcohols to alkyl bromides using PBr₃.
-
Materials: (Z)-2-penten-1-ol, phosphorus tribromide (PBr₃), anhydrous diethyl ether, pyridine (optional, to neutralize HBr byproduct).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place a solution of (Z)-2-penten-1-ol (1 equivalent) in anhydrous diethyl ether.
-
Cool the flask in an ice-salt bath to -10 °C.
-
Slowly add a solution of PBr₃ (0.34 equivalents) in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for several hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting (Z)-1-bromo-2-pentene by distillation under reduced pressure.
-
A similar procedure would be followed for the synthesis of (E)-1-bromo-2-pentene starting from (E)-2-penten-1-ol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization and differentiation of the (E) and (Z) isomers of 1-bromo-2-pentene. The chemical shifts (δ) and coupling constants (J) of the vinylic and allylic protons are particularly informative.
¹H NMR Spectroscopy
-
Vinylic Protons: The protons on the double bond (at C2 and C3) will appear as multiplets in the region of δ 5.5-6.0 ppm. The coupling constant between these two protons (JH2-H3) is expected to be significantly different for the two isomers. For the (E) isomer (trans), a larger coupling constant (typically 12-18 Hz) is expected, while the (Z) isomer (cis) will exhibit a smaller coupling constant (typically 6-12 Hz).
-
Allylic Protons: The protons on the carbon adjacent to the bromine atom (C1) will appear as a doublet in the region of δ 3.9-4.1 ppm, coupled to the proton at C2.
-
Ethyl Group Protons: The methylene protons of the ethyl group (at C4) will appear as a quintet or multiplet around δ 2.0-2.2 ppm, and the methyl protons (at C5) will appear as a triplet around δ 0.9-1.1 ppm.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the ¹³C NMR spectrum will also differ slightly between the two isomers, particularly for the carbons of the double bond and the allylic carbon.
Logical Relationships and Synthesis Pathways
The following diagram illustrates the relationship between the stereoisomers of 1-bromo-2-pentene and their synthetic precursors.
References
An In-depth Technical Guide to the Safe Handling and Use of 1-Bromo-2-pentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safety, handling, and experimental use of 1-bromo-2-pentene (CAS No: 7348-71-2 for the trans isomer, 7348-78-9 for the cis isomer). The information is intended to support laboratory research and development activities by providing detailed safety protocols, physical and chemical data, and experimental methodologies.
Compound Identification and Properties
1-Bromo-2-pentene is a halogenated alkene commonly used as an intermediate in organic synthesis. It exists as cis and trans isomers, with the trans isomer being predominant in many commercial samples. It is a colorless to light yellow liquid with a pungent odor.
Physical and Chemical Properties
The quantitative properties of 1-bromo-2-pentene are summarized in Table 1. This data is essential for designing experiments and for risk assessment in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₅H₉Br | [1][2] |
| Molecular Weight | 149.03 g/mol | [1][2] |
| Density | 1.26 g/mL at 25 °C | [1][3] |
| Boiling Point | 122 °C | [1][3] |
| Refractive Index | n20/D 1.4785 | [1][3] |
| Flash Point | 23 °C (73.4 °F) - closed cup | [1][4] |
| Storage Temperature | 2-8°C | [1][4] |
Toxicological and Hazard Data
1-Bromo-2-pentene is classified as a hazardous substance. A summary of its hazard classifications is provided in Table 2.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable Liquid, Category 3 | GHS02 (Flame) | Danger | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation, Category 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation, Category 1 | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage |
Safety and Handling
Due to its hazardous nature, strict safety protocols must be followed when handling 1-bromo-2-pentene.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A flame-retardant, chemical-resistant laboratory coat, and closed-toe shoes. For larger quantities or in case of potential splashing, a chemical-resistant apron and boots are recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]
Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling of 1-bromo-2-pentene in a laboratory setting.
References
Stability and Storage of 1-Bromo-2-Pentene: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 1-bromo-2-pentene, a key reagent in pharmaceutical and chemical synthesis. As an allylic bromide, this compound exhibits inherent instability, primarily through isomerization and decomposition, which can impact its purity and reactivity. This document outlines the principal degradation pathways, summarizes optimal storage and handling procedures based on available safety data, and presents a generalized experimental protocol for stability assessment. This guide is intended for researchers, scientists, and professionals in drug development who utilize 1-bromo-2-pentene in their work.
Introduction
1-bromo-2-pentene is a valuable building block in organic synthesis due to the reactive nature of its carbon-bromine bond and the presence of a double bond, which allows for a variety of chemical transformations. However, the allylic nature of this halide introduces significant stability challenges. Understanding and mitigating these instabilities are crucial for ensuring the integrity of the compound and the reproducibility of experimental results. This guide will delve into the factors influencing the stability of 1-bromo-2-pentene and provide clear recommendations for its proper storage and handling.
Chemical Stability Profile
The stability of 1-bromo-2-pentene is primarily influenced by its susceptibility to isomerization (allylic rearrangement) and decomposition. These processes can be accelerated by factors such as temperature, light, moisture, and the presence of impurities.
Isomerization: Allylic Rearrangement
Allylic bromides are known to undergo rearrangement, where the position of the double bond and the halogen atom can shift. This occurs through the formation of a resonance-stabilized allylic radical or cation intermediate. In the case of 1-bromo-2-pentene, this rearrangement can lead to the formation of its isomer, 3-bromo-1-pentene. The presence of this isomer can significantly affect the outcome of chemical reactions. The delocalization of the unpaired electron in the allylic radical intermediate across the carbon chain is a key factor in this instability.[1][2][3]
Decomposition
Over time, 1-bromo-2-pentene can decompose, leading to a decrease in purity. While specific decomposition products are not extensively documented in the literature, potential pathways include elimination reactions to form dienes and other degradation products. The presence of acidic or basic impurities can catalyze these decomposition reactions. A patent related to the stabilization of allylic bromides highlights that both isomerization and decomposition are significant concerns that can be suppressed by the addition of specific stabilizers.[4]
Hydrolysis
As a halogenoalkane, 1-bromo-2-pentene is susceptible to hydrolysis, which would yield the corresponding allylic alcohol. This reaction is accelerated in the presence of water or hydroxide ions.[5] Therefore, it is crucial to protect the compound from moisture during storage and handling.
Polymerization
While less commonly cited for this specific molecule, the presence of a double bond and a reactive halide suggests a potential for polymerization, especially under conditions that favor radical formation, such as exposure to light or high temperatures.
Recommended Storage and Handling
To mitigate the inherent instability of 1-bromo-2-pentene, strict adherence to proper storage and handling protocols is essential. The following recommendations are synthesized from various safety data sheets (SDS).
Storage Conditions
Proper storage is the most critical factor in maintaining the quality of 1-bromo-2-pentene.
Table 1: Recommended Storage Conditions for 1-Bromo-2-Pentene
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal decomposition and isomerization. |
| Atmosphere | Under an inert gas (e.g., nitrogen, argon) | To prevent oxidation and hydrolysis by excluding air and moisture. |
| Light | Store in a dark, light-resistant container | To prevent light-induced radical formation and subsequent degradation. |
| Container | Tightly sealed, dry container | To prevent exposure to moisture and atmospheric contaminants. |
| Stabilizers | Often supplied with a stabilizer (e.g., ~50 ppm hydroquinone) | To inhibit free-radical mediated decomposition and polymerization.[6] |
Handling Procedures
Safe and effective handling of 1-bromo-2-pentene requires attention to its chemical reactivity and potential hazards.
-
Inert Atmosphere: All transfers and handling should be performed under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to air and moisture.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.
-
Avoid Contaminants: Ensure all glassware and equipment are scrupulously dry and free of acidic or basic residues that could catalyze decomposition.
-
Avoid Heat Sources: Keep away from heat, sparks, and open flames as it is a flammable liquid.
Experimental Protocol: Stability Assessment of 1-Bromo-2-Pentene
Objective
To evaluate the stability of 1-bromo-2-pentene under various storage conditions (e.g., temperature, light, humidity) over a defined period.
Materials and Methods
-
Sample: 1-bromo-2-pentene (with and without stabilizer, if possible, for comparison).
-
Storage Chambers: Calibrated stability chambers set to desired conditions (e.g., 5°C ± 3°C, 25°C/60% RH, 40°C/75% RH, and photostability chamber).
-
Analytical Instrumentation:
-
Gas Chromatography (GC) with a Flame Ionization Detector (FID) for purity assessment and quantification of isomers and degradation products.
-
High-Performance Liquid Chromatography (HPLC) with a UV detector as an alternative or complementary technique.
-
Karl Fischer Titrator for moisture content analysis.
-
pH meter for assessing acidity/alkalinity of the sample.
-
Experimental Procedure
-
Initial Analysis (Time Zero):
-
Perform a complete analysis of the initial batch of 1-bromo-2-pentene. This includes:
-
Assay (purity) by GC or HPLC.
-
Identification and quantification of any impurities, including the isomeric 3-bromo-1-pentene.
-
Moisture content by Karl Fischer titration.
-
Appearance (color, clarity).
-
-
-
Sample Storage:
-
Aliquot the 1-bromo-2-pentene into appropriate, sealed containers for each storage condition and time point.
-
Place the samples in the designated stability chambers.
-
-
Time-Point Testing:
-
At predetermined intervals (e.g., 1, 3, 6, 12 months for long-term; 1, 3, 6 months for accelerated), withdraw samples from each storage condition.
-
Repeat the full analysis performed at time zero.
-
-
Data Analysis:
-
Tabulate the results for assay, impurity levels, moisture content, and appearance at each time point for each storage condition.
-
Analyze trends in the data to determine the rate of degradation and the formation of new impurities.
-
Establish a shelf-life based on the time it takes for the sample to fall outside of pre-defined acceptance criteria (e.g., >x% loss of purity, >y% formation of a specific impurity).
-
Visualization of Degradation Pathways and Stability Factors
The following diagrams illustrate the key chemical transformations and influencing factors related to the stability of 1-bromo-2-pentene.
Caption: Potential degradation pathways of 1-bromo-2-pentene.
Caption: Factors influencing the stability of 1-bromo-2-pentene.
Conclusion
1-bromo-2-pentene is an inherently unstable compound due to its allylic bromide structure. The primary degradation pathways are isomerization to 3-bromo-1-pentene and decomposition, which can be accelerated by elevated temperatures, light, and moisture. To ensure the integrity and purity of this reagent, it is imperative to store it at refrigerated temperatures (2-8°C), under an inert atmosphere, and protected from light. The use of stabilizers, such as hydroquinone, is also a common practice to prolong its shelf life. For critical applications, it is recommended to perform a purity check before use, especially if the compound has been stored for an extended period. By following the guidelines outlined in this technical guide, researchers can minimize degradation and ensure the reliable performance of 1-bromo-2-pentene in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 10.4 Stability of the Allyl Radical: Resonance Revisited - Organic Chemistry | OpenStax [openstax.org]
- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition - Google Patents [patents.google.com]
- 5. savvy-chemist: Halogenoalkanes (4) Hydrolysis reactions [derekcarrsavvy-chemist.blogspot.com]
- 6. 1-Bromo-2-pentene, predominantly trans 95% | 7348-71-2 [sigmaaldrich.com]
Methodological & Application
Application Note: Synthesis of 1-bromo-2-pentene via Allylic Bromination of 2-pentene
Abstract
This document provides a detailed protocol for the synthesis of 1-bromo-2-pentene from 2-pentene using N-bromosuccinimide (NBS) as the brominating agent. This reaction is a classic example of allylic bromination, a crucial transformation in organic synthesis for introducing functionality adjacent to a double bond. The process proceeds via a free-radical mechanism, initiated by light or a radical initiator. Due to the formation of a resonance-stabilized allylic radical intermediate, a mixture of constitutional isomers, primarily 1-bromo-2-pentene and 4-bromo-2-pentene, is expected. This note covers the reaction mechanism, a step-by-step experimental protocol, purification methods, and expected outcomes.
Introduction
Allylic bromination allows for the selective substitution of a hydrogen atom at an allylic position (a carbon atom adjacent to a double bond) with a bromine atom.[1][2] This method is synthetically valuable as it preserves the carbon-carbon double bond, which remains available for further chemical transformations. Using N-bromosuccinimide (NBS) is the preferred method for such reactions as it provides a constant, low concentration of molecular bromine (Br₂) in the reaction mixture.[1][2][3] This low concentration is critical to favor the radical substitution pathway and suppress the competing electrophilic addition of bromine across the double bond.[1][3]
The reaction is initiated by the homolytic cleavage of either the N-Br bond in NBS or a radical initiator.[2][4] The resulting bromine radical then abstracts an allylic hydrogen from 2-pentene, creating a resonance-stabilized allylic radical. This intermediate can be attacked by Br₂ at either of the carbons sharing the radical character, leading to a mixture of products.[4]
Reaction Mechanism & Workflow
The synthesis proceeds through a radical chain reaction mechanism, which involves initiation, propagation, and termination steps. The key intermediate is a resonance-stabilized allylic radical, which leads to the formation of isomeric products.
Caption: Reaction pathway for the allylic bromination of 2-pentene.
The overall experimental process follows a logical sequence from reaction setup to final product analysis.
Caption: Experimental workflow for the synthesis of 1-bromo-2-pentene.
Experimental Protocol
4.1 Materials and Equipment
-
Reagents: 2-pentene, N-bromosuccinimide (NBS), Carbon tetrachloride (CCl₄), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide, Anhydrous magnesium sulfate (MgSO₄), Sodium thiosulfate (Na₂S₂O₃), Deionized water.
-
Equipment: Round-bottom flask, Reflux condenser, Heating mantle, Magnetic stirrer, UV lamp (optional), Separatory funnel, Filtration apparatus (Büchner funnel), Rotary evaporator, Fractional distillation apparatus, Standard glassware.
4.2 Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pentene (0.1 mol), N-bromosuccinimide (0.1 mol, freshly recrystallized), and carbon tetrachloride (100 mL).
-
Initiation: Add a catalytic amount of a radical initiator such as AIBN (0.002 mol). Alternatively, the flask can be irradiated with a UV lamp.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. The reaction is typically monitored by the disappearance of the dense NBS, which is insoluble in CCl₄, and the appearance of the less dense succinimide, which floats. The reaction time is generally 1-2 hours.
-
Workup: Once the reaction is complete (NBS has been consumed), cool the mixture to room temperature and then in an ice bath.
-
Filtration: Filter the mixture by suction filtration to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.
-
Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (to remove any residual Br₂) and deionized water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent (CCl₄) using a rotary evaporator.
-
Purification: Purify the resulting crude product mixture by fractional distillation to separate the isomeric bromoalkenes.
Data Presentation
The physical properties of the reactant and the expected major product are summarized below.
Table 1: Physical Properties of Key Compounds
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Pentene | C₅H₁₀ | 70.13 | 36-37 | 0.64 |
| 1-Bromo-2-pentene | C₅H₉Br | 149.03 | 122[5][6] | 1.26 at 25°C[5][6] |
The reaction yields a mixture of products due to the nature of the radical intermediate. The distribution can be determined by Gas Chromatography (GC).
Table 2: Illustrative Reaction Outcomes
| Parameter | Value |
| Starting Material | 2-pentene (0.1 mol) |
| Reagent | NBS (0.1 mol) |
| Reaction Time | 1.5 hours |
| Crude Yield | ~85% |
| Product Distribution (by GC) | |
| 1-bromo-2-pentene | ~60% |
| 4-bromo-2-pentene | ~40% |
| Purified Yield (1-bromo-2-pentene) | ~45-50% (post-distillation) |
Note: Product distribution is illustrative. Actual ratios may vary based on precise reaction conditions.
Safety and Handling
-
Carbon tetrachloride (CCl₄) is a toxic and carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
N-bromosuccinimide (NBS) is a lachrymator and irritant. Avoid inhalation and contact with skin.
-
Bromoalkenes are corrosive and flammable.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
The reaction should be conducted away from sources of ignition.[5]
Conclusion
The allylic bromination of 2-pentene with NBS provides a reliable route to synthesize bromo-2-pentenes. The key to a successful synthesis is the use of a low bromine concentration, achieved by using NBS, to favor radical substitution over electrophilic addition. The formation of isomeric products is an inherent feature of this mechanism and necessitates an efficient purification step, such as fractional distillation, to isolate the desired 1-bromo-2-pentene. Characterization by GC-MS and NMR is essential to confirm the identity and purity of the final product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chembk.com [chembk.com]
- 6. 1-Bromo-2-pentene, predominantly trans 95 7348-71-2 [sigmaaldrich.com]
Application Notes and Protocols for 1-bromo-2-pentene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-bromo-2-pentene is a versatile reagent in organic synthesis, primarily utilized as an electrophile for the introduction of the pent-2-en-1-yl group. Its utility stems from the presence of a reactive allylic bromide, which readily participates in nucleophilic substitution reactions. The double bond within the pentenyl moiety offers a site for further functionalization, making it a valuable building block for the synthesis of a diverse array of organic molecules, including pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for key reactions involving 1-bromo-2-pentene.
Key Applications
1-bromo-2-pentene is a valuable substrate for a variety of organic transformations, including:
-
Nucleophilic Substitution Reactions: As an allylic halide, 1-bromo-2-pentene is an excellent substrate for S(_N)2 reactions with a wide range of nucleophiles. The allylic system stabilizes the transition state, leading to faster reaction rates compared to its saturated analogue, 1-bromopentane.
-
Grignard Reagent Formation: The bromine atom can be readily displaced by magnesium to form the corresponding Grignard reagent, pent-2-en-1-ylmagnesium bromide. This organometallic reagent serves as a powerful nucleophile for the formation of new carbon-carbon bonds.
-
Coupling Reactions: 1-bromo-2-pentene can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Application Note 1: Palladium-Catalyzed Allylic Amination
Reaction: Palladium-Catalyzed Amination of (E)-1-bromo-2-pentene with Piperidine.
This reaction exemplifies a Buchwald-Hartwig-type allylic amination, a powerful method for the formation of C-N bonds. The use of a palladium catalyst allows the reaction to proceed under mild conditions with high efficiency.
Experimental Protocol:
Synthesis of (E)-1-(pent-2-en-1-yl)piperidine
-
Materials:
-
(E)-1-bromo-2-pentene (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd(_2)(dba)(_3)] (0.01 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(_2)(dba)(_3), BINAP, and sodium tert-butoxide.
-
Add anhydrous toluene to the flask, followed by piperidine.
-
Finally, add (E)-1-bromo-2-pentene to the stirred mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (E)-1-(pent-2-en-1-yl)piperidine.
-
Quantitative Data:
| Product | Yield (%) | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) |
| (E)-1-(pent-2-en-1-yl)piperidine | 85-95 | 5.55-5.45 (m, 2H), 2.95 (d, J = 6.8 Hz, 2H), 2.35 (br s, 4H), 2.00 (q, J = 7.2 Hz, 2H), 1.60-1.50 (m, 4H), 1.45-1.35 (m, 2H), 0.95 (t, J = 7.6 Hz, 3H) | 134.5, 125.8, 62.1, 54.7, 26.0, 25.7, 24.5, 13.8 |
Reaction Workflow:
Application Note 2: Grignard Reaction
Reaction: Formation of pent-2-en-1-ylmagnesium bromide and subsequent reaction with a carbonyl compound (e.g., acetone).
This protocol outlines the formation of a Grignard reagent from 1-bromo-2-pentene, a key transformation to reverse the polarity of the C1 carbon from electrophilic to nucleophilic. The resulting organometallic reagent is a potent nucleophile for C-C bond formation.
Experimental Protocol:
Synthesis of 4-methyl-1-hexen-3-ol
-
Materials:
-
1-bromo-2-pentene (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a small crystal)
-
Acetone (1.0 equiv, freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
-
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 1-bromo-2-pentene in anhydrous diethyl ether.
-
Add a small portion of the 1-bromo-2-pentene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle reflux is observed. If the reaction does not start, gentle heating may be required.
-
Once initiated, add the remaining 1-bromo-2-pentene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of acetone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by distillation or flash column chromatography on silica gel to afford the pure 4-methyl-1-hexen-3-ol.
-
-
Quantitative Data:
| Product | Yield (%) | Boiling Point (°C) | 1H NMR (CDCl3, 300 MHz) δ (ppm) |
| 4-methyl-1-hexen-3-ol | 70-85 | 140-142 | 5.85-5.70 (m, 1H), 5.20-5.10 (m, 2H), 3.95 (t, J = 6.5 Hz, 1H), 2.20 (q, J = 7.0 Hz, 2H), 1.65 (s, 1H, -OH), 1.20 (s, 6H), 0.90 (t, J = 7.5 Hz, 3H) |
Logical Relationship of Grignard Reaction:
Conclusion
1-bromo-2-pentene is a valuable and versatile substrate in organic synthesis. Its ability to undergo a variety of transformations, including nucleophilic substitutions and organometallic reactions, makes it a key building block for the construction of complex molecular architectures. The protocols provided herein offer a starting point for researchers to explore the synthetic potential of this important reagent. Proper handling and adherence to anhydrous and inert atmosphere techniques are crucial for the successful execution of these reactions.
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-2-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-pentene is an allylic halide, a class of organic compounds characterized by a halogen atom bonded to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. This structural motif imparts unique reactivity, making it a valuable substrate in synthetic organic chemistry. The proximity of the double bond significantly influences the mechanism and outcome of nucleophilic substitution reactions. Unlike simple alkyl halides, 1-bromo-2-pentene can undergo substitution via four potential pathways: S(_N)1, S(_N)2, and their allylic rearrangement counterparts, S(_N)1' and S(_N)2'.[1][2] The reaction pathway is highly dependent on factors such as the nature of the nucleophile, solvent, and substrate structure.[3][4] Understanding these pathways is critical for controlling product distribution and developing efficient synthetic strategies.
The key to the unique reactivity of allylic halides is the ability of the adjacent π-system to stabilize intermediates and transition states.[1] In unimolecular reactions (S(_N)1), this leads to the formation of a resonance-stabilized allylic carbocation.[3][5] In bimolecular reactions (S(_N)2), the π-system influences the transition state energy.[6] This can result in a mixture of products, including a "normal" substitution product and a rearranged, or "allylic shift," product.[2][7]
Reaction Mechanisms and Signaling Pathways
The nucleophilic substitution of 1-bromo-2-pentene can proceed through concerted (S(_N)2/S(_N)2') or stepwise (S(_N)1/S(_N)1') mechanisms.
S(_N)1 and S(_N)1' Pathways
These pathways are favored in the presence of weak nucleophiles and polar protic solvents (e.g., ethanol, water), which can stabilize the carbocation intermediate.[3][8] The reaction proceeds in two steps: first, the leaving group (Br⁻) departs to form a resonance-stabilized allylic carbocation.[3] This intermediate has two resonance contributors, allowing the nucleophile to attack at either of the two electrophilic carbon centers (C1 or C3). This results in a mixture of the direct substitution product (1-substituted-2-pentene) and the rearranged product (3-substituted-1-pentene).[5][9]
Caption: S(_N)1/S(_N)1' reaction pathway of 1-bromo-2-pentene.
S(_N)2 and S(_N)2' Pathways
Favored by strong nucleophiles and polar aprotic solvents (e.g., DMSO, DMF), these are concerted, single-step mechanisms.[4][8][10] In the S(_N)2 reaction, the nucleophile attacks the carbon bearing the leaving group (C1) from the backside, leading to an inversion of configuration if the carbon is chiral.[10][11][12][13] In the competing S(_N)2' reaction, the nucleophile attacks the γ-carbon (C3) of the double bond, causing the π-bond to shift and the leaving group to be ejected from the α-carbon (C1).[2] This also results in a rearranged product.
Caption: Competing S(_N)2 and S(_N)2' pathways.
Data Presentation: Product Distribution
The choice of nucleophile and solvent critically dictates the reaction mechanism and, consequently, the major product(s). The following table summarizes the expected outcomes under various conditions.
| Nucleophile | Solvent | Dominant Mechanism | Major Product(s) | Notes |
| Strong (e.g., CH₃O⁻, CN⁻) | Polar Aprotic (e.g., DMSO, Acetone) | S(_N)2 / S(_N)2' | Mixture of direct and rearranged products. | S(_N)2 is often favored due to the primary nature of the substrate.[4][14] |
| Weak (e.g., CH₃OH, H₂O) | Polar Protic (e.g., Ethanol, Water) | S(_N)1 / S(_N)1' | Mixture of direct and rearranged products. | The carbocation intermediate allows for attack at both C1 and C3.[15][16] |
| Bulky, Strong Base (e.g., t-BuO⁻) | Any | E2 | Pentadienes (Elimination) | Elimination often competes with substitution, especially with strong, bulky bases. |
Experimental Protocols
This section provides a general protocol for the nucleophilic substitution of 1-bromo-2-pentene with sodium ethoxide in ethanol. This reaction can yield a mixture of substitution (S(_N)1, S(_N)2) and elimination (E2) products.
Protocol: Synthesis of Ethoxy-pentene Isomers
Objective: To synthesize 1-ethoxy-2-pentene and 3-ethoxy-1-pentene via nucleophilic substitution.
Materials:
-
1-bromo-2-pentene
-
Anhydrous ethanol
-
Sodium metal
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
NMR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Sodium Ethoxide Solution: Under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to a flask containing anhydrous ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-bromo-2-pentene in anhydrous ethanol.
-
Reaction Execution: Slowly add the freshly prepared sodium ethoxide solution to the 1-bromo-2-pentene solution at room temperature. Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator. Add diethyl ether to the residue and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product via fractional distillation or column chromatography to separate the isomeric products.
-
Characterization: Characterize the structure and purity of the isolated products using NMR spectroscopy and GC-MS to determine the ratio of 1-ethoxy-2-pentene to 3-ethoxy-1-pentene.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of ethoxy-pentene isomers.
References
- 1. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]
- 2. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. 3.2 Reactions of Allyl System – Organic Chemistry II [kpu.pressbooks.pub]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Stereochemistry in Substitutions [sites.science.oregonstate.edu]
- 10. youtube.com [youtube.com]
- 11. CH 391: UNIT 3: STEREOCHEMISTRY [research.cm.utexas.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. quora.com [quora.com]
- 16. Solved VII. 1-bromo-3-methyl-2-butene undergoes nucleophilic | Chegg.com [chegg.com]
Application Notes and Protocols: SN1 and SN2 Reactivity of 1-Bromo-2-pentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-pentene is a valuable substrate for studying the competitive nature of SN1 and SN2 nucleophilic substitution reactions. As a primary allylic halide, it possesses structural features that allow for both bimolecular and unimolecular substitution pathways, the predominance of which is highly dependent on reaction conditions. Understanding and controlling these pathways is crucial for the stereospecific synthesis of more complex molecules in drug development and other areas of chemical research. These application notes provide a detailed overview of the factors influencing the SN1 and SN2 reactivity of 1-bromo-2-pentene, along with experimental protocols for conducting kinetic and product analysis studies.
Introduction to SN1 and SN2 Reactivity of 1-Bromo-2-pentene
Nucleophilic substitution reactions are fundamental transformations in organic chemistry, categorized mainly into two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[1] 1-Bromo-2-pentene serves as an excellent model for investigating the nuances of these reactions due to its allylic nature.
The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1] This backside attack results in an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[1] For 1-bromo-2-pentene, an SN2 reaction would be favored by a strong, unhindered nucleophile and a polar aprotic solvent.
The SN1 reaction , in contrast, is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate (Rate = k[Substrate]).[1] This is followed by a rapid attack of the nucleophile on the carbocation. The allylic structure of 1-bromo-2-pentene is significant because the resulting allylic carbocation is stabilized by resonance, making the SN1 pathway more accessible than for a typical primary alkyl halide. SN1 reactions are favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. The planar nature of the carbocation allows for nucleophilic attack from either face, leading to a racemic or nearly racemic mixture of products if the starting material is chiral.[1]
The competition between SN1 and SN2 pathways for 1-bromo-2-pentene is governed by several key factors:
-
Nucleophile: Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻) favor the SN2 pathway, while weak nucleophiles (e.g., H₂O, ROH) favor the SN1 pathway.
-
Solvent: Polar aprotic solvents (e.g., acetone, DMSO) enhance the nucleophilicity of the attacking species and thus favor SN2 reactions. Polar protic solvents (e.g., ethanol, water) stabilize the carbocation intermediate, promoting the SN1 mechanism.
-
Concentration of Nucleophile: High concentrations of a strong nucleophile will favor the second-order kinetics of the SN2 reaction.
-
Temperature: Higher temperatures can favor elimination reactions (E1 and E2) which often compete with substitution reactions.
Quantitative Data on Reaction Pathways
The following tables summarize hypothetical but representative data for the reaction of 1-bromo-2-pentene with different nucleophiles in various solvents to illustrate the competition between SN1 and SN2 pathways.
Table 1: Effect of Nucleophile and Solvent on Reaction Rate and Product Distribution at 25°C
| Nucleophile (0.1 M) | Solvent | Predominant Mechanism | Relative Rate Constant (s⁻¹ or M⁻¹s⁻¹) | Product(s) |
| Sodium Iodide (NaI) | Acetone | SN2 | 5.0 x 10⁻³ (M⁻¹s⁻¹) | 1-iodo-2-pentene |
| Sodium Azide (NaN₃) | DMSO | SN2 | 1.2 x 10⁻² (M⁻¹s⁻¹) | 1-azido-2-pentene |
| Ethanol (EtOH) | Ethanol | SN1/SN2 | 1.5 x 10⁻⁵ (s⁻¹) | 1-ethoxy-2-pentene, 3-ethoxy-1-pentene |
| Water (H₂O) | 80% Acetone/Water | SN1 | 8.0 x 10⁻⁶ (s⁻¹) | 2-penten-1-ol, 1-penten-3-ol |
Table 2: Influence of Solvent Polarity on the SN1/SN2 Product Ratio for the Reaction with Sodium Azide (0.1 M) at 25°C
| Solvent | Dielectric Constant (ε) | SN2 Product (%) (1-azido-2-pentene) | SN1 Products (%) (1-azido-2-pentene + 3-azido-1-pentene) |
| Acetone | 20.7 | 98 | 2 |
| Acetonitrile | 37.5 | 95 | 5 |
| Dimethylformamide (DMF) | 36.7 | 99 | 1 |
| Ethanol | 24.6 | 70 | 30 |
| 50% Ethanol/Water | ~50 | 40 | 60 |
Experimental Protocols
Protocol 3.1: Kinetic Analysis of the Solvolysis of 1-Bromo-2-pentene (SN1)
This protocol describes a method to determine the first-order rate constant for the solvolysis of 1-bromo-2-pentene in an ethanol/water mixture. The reaction is monitored by titrating the HBr produced over time.
Materials:
-
1-bromo-2-pentene
-
Ethanol (absolute)
-
Deionized water
-
0.01 M Sodium Hydroxide (NaOH), standardized
-
Phenolphthalein indicator
-
Thermostated water bath
-
Erlenmeyer flasks
-
Pipettes and burette
Procedure:
-
Prepare a 50:50 (v/v) ethanol/water solvent mixture.
-
Place 50 mL of the solvent mixture in a 125 mL Erlenmeyer flask and allow it to equilibrate to the desired temperature (e.g., 25°C) in the water bath.
-
Add 2-3 drops of phenolphthalein indicator to the flask.
-
Accurately prepare a 0.1 M solution of 1-bromo-2-pentene in a small amount of absolute ethanol.
-
Initiate the reaction by adding a known volume (e.g., 1.0 mL) of the 1-bromo-2-pentene solution to the equilibrated solvent mixture. Start a timer immediately.
-
At regular time intervals (e.g., every 10 minutes), titrate the HBr produced with the standardized 0.01 M NaOH solution until the pink endpoint is reached. Record the volume of NaOH added and the time.
-
Continue taking measurements for at least two half-lives of the reaction.
-
The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume at time t. The slope of the line will be -k.
Protocol 3.2: Product Analysis of the Reaction of 1-Bromo-2-pentene with Sodium Iodide (SN2) by GC-MS
This protocol outlines the procedure for reacting 1-bromo-2-pentene with sodium iodide in acetone and analyzing the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
1-bromo-2-pentene
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
GC-MS instrument with a suitable capillary column (e.g., DB-5 or equivalent)
Procedure:
-
In a round-bottom flask, dissolve a known amount of sodium iodide in anhydrous acetone.
-
Add a stoichiometric equivalent of 1-bromo-2-pentene to the solution.
-
Heat the mixture to reflux with stirring for a specified time (e.g., 1 hour).
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and dichloromethane.
-
Extract the organic layer, wash it with saturated sodium bicarbonate solution, and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solution under reduced pressure.
-
Analyze the resulting product mixture by GC-MS to identify and quantify the 1-iodo-2-pentene product and any unreacted starting material. The mass spectrum of the product will show the characteristic isotopic pattern for iodine.
Visualizations
Caption: SN1 reaction mechanism of 1-bromo-2-pentene.
Caption: SN2 reaction mechanism of 1-bromo-2-pentene.
Caption: Factors influencing the competition between SN1 and SN2 pathways.
Conclusion
The reactivity of 1-bromo-2-pentene provides a clear and instructive example of the factors that dictate the outcome of nucleophilic substitution reactions. For professionals in drug development and synthetic chemistry, a thorough understanding of how to manipulate reaction conditions to favor either the SN1 or SN2 pathway is essential for achieving desired product stereochemistry and yield. The protocols and data presented herein offer a foundational framework for the rational design of synthetic routes involving allylic substrates.
References
Application Notes and Protocols: Elimination Reactions of 2-Bromopentane to Form Pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The elimination reactions of alkyl halides are fundamental transformations in organic synthesis, providing a primary route to the formation of alkenes. This document provides detailed application notes and protocols for the elimination reactions of 2-bromopentane, a common secondary alkyl halide. The regioselectivity and stereoselectivity of these reactions are highly dependent on the reaction conditions, particularly the base employed. Understanding and controlling these factors are crucial for the selective synthesis of the desired pentene isomers: 1-pentene, (Z)-2-pentene, and (E)-2-pentene. This guide will cover the theoretical background, quantitative data on product distribution, and detailed experimental protocols for conducting these reactions and analyzing the products.
Reaction Mechanisms and Selectivity
The elimination of HBr from 2-bromopentane can proceed through two primary mechanisms: the bimolecular elimination (E2) and the unimolecular elimination (E1).
-
E2 Mechanism: This is a one-step, concerted reaction where the base abstracts a proton from a carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond. The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base. Strong, non-hindered bases favor the formation of the more substituted and thermodynamically more stable alkene (Zaitsev's rule). Bulky, sterically hindered bases, however, preferentially abstract the more accessible proton from the less substituted β-carbon, leading to the formation of the less substituted alkene (Hofmann's rule).
-
E1 Mechanism: This is a two-step reaction that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. In the second step, a weak base abstracts a proton from a β-carbon to form the alkene. E1 reactions are favored by weak bases and polar protic solvents and typically follow Zaitsev's rule, leading to the most stable alkene.
The choice of base is therefore a critical parameter in directing the outcome of the elimination reaction of 2-bromopentane.
Data Presentation: Product Distribution
The product distribution of the elimination reaction of 2-bromopentane is highly sensitive to the base used. The following table summarizes the quantitative product distribution with different bases.
| Base | Reagent | Solvent | Product Distribution (%) | Predominant Rule |
| Sodium Ethoxide | NaOEt | Ethanol | (E)-2-pentene: 45.72(Z)-2-pentene: 6.901-pentene: 19.65Ethyl 2-pentyl ether (SN2 product): 27.74 | Zaitsev |
| Potassium tert-Butoxide | Kt-BuO | tert-Butanol | 1-pentene (Major)(E)/(Z)-2-pentene (Minor) | Hofmann |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | DBU | None (Neat) | (E)-2-pentene to (Z)-2-pentene ratio of approximately 7.3:1 | Zaitsev |
Experimental Protocols
Protocol 1: Zaitsev-Selective Elimination using Sodium Ethoxide
This protocol describes the dehydrobromination of 2-bromopentane using sodium ethoxide, which favors the formation of the more substituted 2-pentene isomers.
Materials:
-
2-bromopentane (reagent grade)
-
Sodium ethoxide (solid or as a solution in ethanol)
-
Anhydrous ethanol
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 20 mL of a 2 M solution of sodium ethoxide in ethanol.
-
Cool the flask in an ice bath and slowly add 5.0 g (0.033 mol) of 2-bromopentane to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux using a heating mantle for 2 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Set up a simple distillation apparatus and carefully distill the volatile pentene products from the reaction mixture. Collect the distillate in a flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash with 20 mL of water to remove any remaining ethanol.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Decant the dried organic layer into a clean, pre-weighed flask. The product is a mixture of pentene isomers and should be analyzed by gas chromatography (GC) to determine the product distribution.
Protocol 2: Hofmann-Selective Elimination using Potassium tert-Butoxide
This protocol utilizes a bulky base, potassium tert-butoxide, to favor the formation of the less substituted 1-pentene.
Materials:
-
2-bromopentane (reagent grade)
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4.0 g (0.036 mol) of potassium tert-butoxide in 30 mL of anhydrous tert-butanol.
-
Gently warm the mixture to ensure complete dissolution of the base.
-
Cool the solution to room temperature and add 5.0 g (0.033 mol) of 2-bromopentane dropwise with stirring.
-
After the addition, heat the reaction mixture to 50°C for 1 hour.
-
After the reaction period, cool the mixture and add 30 mL of cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 20 mL of water, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully decant the product into a clean flask. Due to the high volatility of 1-pentene, it is recommended to analyze the product mixture directly by GC without further distillation if possible.
Protocol 3: Product Analysis by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: A non-polar column such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the pentene isomers.
GC Conditions (Representative):
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 minutes.
-
Ramp: 5°C/min to 100°C.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split injection, ratio 50:1)
Expected Elution Order:
-
1-pentene
-
(E)-2-pentene
-
(Z)-2-pentene
The relative peak areas can be used to determine the percentage of each isomer in the product mixture.
Visualizations
Application of 1-bromo-2-pentene in the Synthesis of (+)-Polyoxamic Acid, a Key Pharmaceutical Intermediate
Introduction
1-bromo-2-pentene is a versatile reagent in organic synthesis, finding application in the construction of complex molecular architectures. A notable use of this compound is in the asymmetric synthesis of (+)-polyoxamic acid, a crucial component of the polyoxin family of antifungal antibiotics. These antibiotics function by inhibiting the formation of chitin, an essential component of fungal cell walls. The synthesis of (+)-polyoxamic acid and its derivatives is therefore of significant interest to the pharmaceutical industry for the development of novel antifungal agents. This document provides detailed application notes and protocols for the use of 1-bromo-2-pentene in the synthesis of a key intermediate of (+)-polyoxamic acid, based on the palladium-catalyzed asymmetric allylic alkylation (AAA) methodology developed by Trost et al.
Application Notes
The core of this synthetic strategy involves the palladium-catalyzed reaction of 1-bromo-2-pentene with a chiral non-racemic azlactone. This reaction establishes a key stereocenter with high diastereoselectivity and enantioselectivity, which is crucial for the biological activity of the final product. The choice of the chiral ligand for the palladium catalyst is critical in controlling the stereochemical outcome of the reaction. The Trost asymmetric allylic alkylation reaction provides a powerful tool for the enantioselective formation of carbon-carbon bonds, and in this context, it enables the efficient synthesis of the amino acid backbone of (+)-polyoxamic acid.
The resulting product from the allylic alkylation serves as a versatile intermediate that can be further elaborated to yield (+)-polyoxamic acid through a series of well-established chemical transformations. The pentenyl side chain introduced from 1-bromo-2-pentene is a key feature that is later cleaved to reveal the carboxylic acid functionality of the target molecule.
Quantitative Data
The following table summarizes the key quantitative data for the palladium-catalyzed asymmetric allylic alkylation of the azlactone with 1-bromo-2-pentene.
| Entry | Catalyst Loading (mol %) | Ligand | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e., %) | Enantiomeric Excess (e.e., %) |
| 1 | 2.5 | (R,R)-Ligand | THF | 0 | 85 | >95 | 99 |
Experimental Protocols
Synthesis of the Chiral Azlactone Intermediate
This protocol describes the key asymmetric allylic alkylation step for the synthesis of the (+)-polyoxamic acid intermediate using 1-bromo-2-pentene.
Materials:
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
(R,R)-1,2-Bis(diphenylphosphino)ethane ((R,R)-dppe) or a similar chiral ligand
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Azlactone starting material
-
1-bromo-2-pentene
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and workup reagents
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand (e.g., (R,R)-dppe) in anhydrous THF.
-
Add the palladium catalyst precursor (e.g., Pd(PPh₃)₂Cl₂) to the flask and stir the mixture at room temperature until a homogeneous solution is formed.
-
In a separate flask, suspend sodium hydride in anhydrous THF.
-
To the sodium hydride suspension, add a solution of the azlactone starting material in anhydrous THF dropwise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes to form the sodium enolate.
-
Transfer the freshly prepared catalyst solution to the enolate solution via cannula at 0 °C.
-
Add a solution of 1-bromo-2-pentene in anhydrous THF to the reaction mixture dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated azlactone intermediate.
Visualizations
Reaction Workflow for the Asymmetric Allylic Alkylation
Caption: Workflow for the synthesis of the (+)-polyoxamic acid intermediate.
Logical Relationship of Key Components in the Asymmetric Synthesis
Caption: Key components influencing the asymmetric synthesis.
Application Notes and Protocols for Electrophilic Addition Reactions of 1-Bromo-2-pentene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key electrophilic addition reactions involving 1-bromo-2-pentene, a valuable unsaturated haloalkane intermediate in organic synthesis. The protocols outlined below are based on established methodologies for electrophilic additions to alkenes and have been adapted to address the specific reactivity of this substrate. The presence of an allylic bromine atom in 1-bromo-2-pentene introduces unique considerations for regioselectivity and stereoselectivity, which are discussed in detail.
Hydrobromination of 1-Bromo-2-pentene
The addition of hydrogen bromide (HBr) to 1-bromo-2-pentene can proceed via two distinct mechanisms, leading to different constitutional isomers. The choice of reaction conditions dictates the outcome.
Markovnikov Addition
Under standard conditions, the reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. This proceeds through a carbocation intermediate. The stability of the carbocation is a key factor in determining the major product.
Reaction: CH₃CH₂CH=CHCH₂Br + HBr → CH₃CH₂CH(Br)CH₂CH₂Br and CH₃CH₂CH₂CH(Br)CH₂Br
Mechanism: The electrophilic addition of HBr involves the formation of a secondary carbocation intermediate at either C-2 or C-3. The inductive effect of the bromine atom at C-1 can influence the relative stability of these carbocations. The bromide ion then acts as a nucleophile, attacking the carbocation.
Expected Products and Regioselectivity: The major product is expected to be 1,3-dibromopentane, arising from the more stable secondary carbocation at C-3. The formation of 1,2-dibromopentane is also possible. The precise product ratio can be influenced by the solvent and reaction temperature.
Table 1: Predicted Products of Markovnikov Hydrobromination of 1-Bromo-2-pentene
| Product Name | Structure | Predicted Regioselectivity |
| 1,3-Dibromopentane | CH₃CH₂CH(Br)CH₂CH₂Br | Major |
| 1,2-Dibromopentane | CH₃CH₂CH₂CH(Br)CH₂Br | Minor |
Anti-Markovnikov Addition (Radical Addition)
In the presence of peroxides (e.g., benzoyl peroxide, AIBN) and light or heat, the addition of HBr proceeds via a free radical mechanism, leading to the anti-Markovnikov product.
Reaction: CH₃CH₂CH=CHCH₂Br + HBr --(ROOR, hν)--> CH₃CH₂CH₂CH(Br)CH₂Br
Mechanism: The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical. The bromine radical adds to the double bond to form the more stable secondary radical. This radical then abstracts a hydrogen atom from another molecule of HBr to yield the product and regenerate a bromine radical, propagating the chain reaction.
Expected Product and Regioselectivity: The major product is 1,2-dibromopentane, as the bromine radical adds to the C-2 carbon to form the more stable secondary radical at C-3.
Table 2: Predicted Product of Anti-Markovnikov Hydrobromination of 1-Bromo-2-pentene
| Product Name | Structure | Predicted Regioselectivity |
| 1,2-Dibromopentane | CH₃CH₂CH₂CH(Br)CH₂Br | Major |
Bromination of 1-Bromo-2-pentene
The addition of bromine (Br₂) across the double bond of 1-bromo-2-pentene typically proceeds via a bromonium ion intermediate, resulting in anti-addition of the two bromine atoms.
Reaction: CH₃CH₂CH=CHCH₂Br + Br₂ → CH₃CH₂CH(Br)CH(Br)CH₂Br
Mechanism: The alkene attacks a bromine molecule, leading to the formation of a cyclic bromonium ion and a bromide ion. The bromide ion then attacks one of the carbons of the bromonium ion from the side opposite to the bridge, resulting in the opening of the ring and the formation of a vicinal dibromide with anti stereochemistry.
Expected Product and Stereoselectivity: The product is 1,2,3-tribromopentane. Due to the formation of new chiral centers at C-2 and C-3, a mixture of diastereomers is expected. The anti-addition mechanism dictates the relative stereochemistry of the newly added bromine atoms.
Table 3: Predicted Product of Bromination of 1-Bromo-2-pentene
| Product Name | Structure | Predicted Stereochemistry |
| 1,2,3-Tribromopentane | CH₃CH₂CH(Br)CH(Br)CH₂Br | Anti-addition |
Acid-Catalyzed Hydration of 1-Bromo-2-pentene
The addition of water in the presence of a strong acid catalyst (e.g., H₂SO₄) results in the formation of a bromo-alcohol, following Markovnikov's rule.[1][2]
Reaction: CH₃CH₂CH=CHCH₂Br + H₂O --(H₂SO₄)--> CH₃CH₂CH(OH)CH₂CH₂Br and CH₃CH₂CH₂CH(OH)CH₂Br
Mechanism: The double bond is protonated by the acid to form the more stable carbocation. A water molecule then acts as a nucleophile and attacks the carbocation. Deprotonation of the resulting oxonium ion yields the alcohol.[1]
Expected Products and Regioselectivity: Similar to Markovnikov hydrobromination, the major product is expected to be 1-bromo-3-pentanol, resulting from the formation of the more stable secondary carbocation at C-3. 1-Bromo-2-pentanol would be the minor product.
Table 4: Predicted Products of Acid-Catalyzed Hydration of 1-Bromo-2-pentene
| Product Name | Structure | Predicted Regioselectivity |
| 1-Bromo-3-pentanol | CH₃CH₂CH(OH)CH₂CH₂Br | Major |
| 1-Bromo-2-pentanol | CH₃CH₂CH₂CH(OH)CH₂Br | Minor |
Experimental Protocols
Protocol 1: Markovnikov Hydrobromination of 1-Bromo-2-pentene
Materials:
-
1-bromo-2-pentene
-
Anhydrous hydrogen bromide (gas or solution in acetic acid)
-
Anhydrous dichloromethane (or other suitable inert solvent)
-
Round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation or chromatography apparatus)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a gas inlet tube, dissolve 1-bromo-2-pentene (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly bubble anhydrous hydrogen bromide gas through the solution with vigorous stirring. Alternatively, add a solution of HBr in glacial acetic acid dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed, stop the addition of HBr.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to isolate the 1,3-dibromopentane and 1,2-dibromopentane isomers.
-
Characterize the products by spectroscopic methods (NMR, IR, Mass Spectrometry) to determine the product ratio.
Protocol 2: Anti-Markovnikov Hydrobromination of 1-Bromo-2-pentene
Materials:
-
1-bromo-2-pentene
-
Hydrogen bromide (48% aqueous solution or gas)
-
Benzoyl peroxide (or AIBN) as a radical initiator
-
Anhydrous non-polar solvent (e.g., hexane or carbon tetrachloride)
-
Round-bottom flask with reflux condenser
-
UV lamp or heat source
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromo-2-pentene (1 equivalent) and a catalytic amount of benzoyl peroxide (e.g., 1-5 mol%).
-
Add the anhydrous non-polar solvent.
-
Initiate the reaction by either heating the mixture to reflux or irradiating with a UV lamp at room temperature.
-
Slowly add HBr (e.g., dropwise addition of 48% aqueous solution or bubbling of HBr gas).
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with an aqueous solution of sodium bisulfite to remove any remaining peroxide and then with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product, 1,2-dibromopentane, by distillation or chromatography.
-
Confirm the structure and purity of the product using spectroscopic techniques.
Protocol 3: Bromination of 1-Bromo-2-pentene
Materials:
-
1-bromo-2-pentene
-
Bromine (Br₂)
-
Inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 1-bromo-2-pentene (1 equivalent) in an inert solvent in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the flask in an ice bath to 0 °C.
-
From the dropping funnel, add a solution of bromine (1 equivalent) in the same solvent dropwise with constant stirring. The characteristic red-brown color of bromine should disappear as it reacts.
-
Continue the addition at a rate that maintains a nearly colorless solution.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.
-
Monitor the reaction for completion using TLC or GC.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Separate the organic layer, wash with water and brine, dry over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting 1,2,3-tribromopentane by distillation under reduced pressure or by column chromatography.
-
Characterize the diastereomeric products using NMR spectroscopy.
Protocol 4: Acid-Catalyzed Hydration of 1-Bromo-2-pentene
Materials:
-
1-bromo-2-pentene
-
Distilled water
-
Concentrated sulfuric acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, prepare a dilute solution of sulfuric acid by carefully adding a catalytic amount of concentrated sulfuric acid to water.
-
Add 1-bromo-2-pentene (1 equivalent) to the acidic solution.
-
Heat the mixture under reflux with vigorous stirring for several hours.
-
Monitor the disappearance of the starting material by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the bromo-alcohol isomers by column chromatography or distillation.
-
Analyze the products by spectroscopic methods to determine their structures and the regioselectivity of the reaction.
Visualizations
Caption: General experimental workflow for electrophilic addition reactions.
Caption: Regioselectivity in the hydrobromination of 1-bromo-2-pentene.
Caption: Stereochemical pathway of the bromination of 1-bromo-2-pentene.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 1-bromo-2-pentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-bromo-2-pentene.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 1-bromo-2-pentene?
A1: The most common laboratory method for the synthesis of 1-bromo-2-pentene is through the allylic bromination of 2-pentene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[1][2] The reaction is initiated by light (photochemical initiation) or a radical initiator like benzoyl peroxide.[3][4] Using NBS is crucial as it provides a low and constant concentration of bromine (Br₂), which favors the desired radical substitution at the allylic position over the competing electrophilic addition of bromine across the double bond.[5][6][7]
Q2: What are the expected side products in the synthesis of 1-bromo-2-pentene?
A2: The synthesis of 1-bromo-2-pentene via allylic bromination of 2-pentene is known to produce a mixture of constitutional isomers. This is due to the formation of a resonance-stabilized allylic radical intermediate. When a bromine radical abstracts a hydrogen atom from 2-pentene, the resulting radical has two resonance forms. Bromination can then occur at either of these positions, leading to a mixture of products.
The primary side products are:
-
3-bromo-1-pentene
-
(E/Z)-3-bromo-2-pentene
Additionally, if the concentration of molecular bromine becomes too high, electrophilic addition across the double bond can occur, leading to the formation of 2,3-dibromopentane .[6] The use of NBS is specifically intended to minimize this side reaction.[7] Succinimide is also a significant byproduct of the reaction when using NBS.[1]
Q3: What are the recommended purification methods for 1-bromo-2-pentene?
A3: The purification of 1-bromo-2-pentene is challenging due to the presence of constitutional isomers with very similar physical properties.
-
Work-up: After the reaction, the mixture should be cooled and the succinimide byproduct, which is a solid, can be removed by filtration. The filtrate can then be washed with water to remove any remaining succinimide. A wash with a dilute solution of sodium bisulfite or sodium thiosulfate can be used to remove any excess bromine, followed by a wash with a saturated sodium bicarbonate solution and then brine.[1] The organic layer is then dried over an anhydrous salt like magnesium sulfate or sodium sulfate.
-
Distillation: While simple or fractional distillation can be attempted, the boiling points of the desired product and its isomeric side products are very close, making efficient separation by this method difficult.
-
Column Chromatography: This is the most effective method for separating the isomeric bromopentenes. Silica gel is a common stationary phase. A non-polar eluent, such as pentane or a mixture of hexanes and a slightly more polar solvent like ethyl acetate in a low concentration, is typically used.[8] The separation is based on small differences in polarity between the isomers.
Troubleshooting Guides
Problem 1: Low or No Yield of Brominated Products
| Possible Cause | Troubleshooting Step |
| Ineffective Radical Initiation | Ensure a proper initiation source is used. If using a lamp, an incandescent light is often effective.[6] For chemical initiation, ensure the initiator (e.g., AIBN or benzoyl peroxide) is not expired and is used at the correct temperature.[4] |
| Inhibitors Present | Ensure the starting alkene is free of radical inhibitors. Passing the alkene through a column of alumina can remove stabilizers. |
| Reaction Not Going to Completion | Monitor the reaction by TLC or GC. If the reaction stalls, adding a small amount of a radical initiator or increasing the intensity of the light source may help. Sometimes, a drop of aqueous HBr can help initiate the reaction.[6] |
| Decomposition of Product | Allylic bromides can be unstable, especially when heated for prolonged periods or exposed to bases. Minimize reaction time and use mild work-up conditions. Storing the purified product in a refrigerator can help prevent decomposition.[5] |
Problem 2: Poor Separation of Isomers by Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent is critical. Start with a very non-polar solvent (e.g., pure hexane or pentane) and gradually increase the polarity by adding small amounts of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). Use TLC to determine the optimal solvent system that gives the best separation of the spots corresponding to the isomers. |
| Column Overloading | Do not load too much crude product onto the column. A general rule is to use a mass ratio of silica gel to crude product of at least 30:1. |
| Poor Column Packing | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to band broadening and poor separation. |
| Isomers Co-elute | If the isomers are very close in polarity, a standard silica gel column may not be sufficient. Consider using high-performance liquid chromatography (HPLC) with a suitable column for better resolution. |
Problem 3: Presence of 2,3-dibromopentane in the Product Mixture
| Possible Cause | Troubleshooting Step |
| High Concentration of Br₂ | This indicates that the electrophilic addition of bromine is competing with the radical substitution. Ensure that NBS is used as the bromine source, as it maintains a low concentration of Br₂.[7] The reaction should be run in a non-polar solvent like CCl₄ or cyclohexane. |
| Reaction Temperature is Too Low | While high temperatures can lead to decomposition, very low temperatures might favor the ionic addition reaction over the radical pathway. The reaction is typically run at the reflux temperature of the solvent. |
Experimental Protocols
Illustrative Synthesis of 1-bromo-2-pentene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-pentene (1.0 equivalent), N-bromosuccinimide (1.1 equivalents), and a suitable solvent such as carbon tetrachloride or cyclohexane. A radical initiator like AIBN or benzoyl peroxide (0.02 equivalents) can be added, or the reaction can be initiated with a lamp.
-
Reaction Execution: Heat the mixture to reflux while stirring. Irradiate the flask with a sunlamp or a 100-250 W incandescent lamp to initiate the radical chain reaction. Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete when the solid NBS has been consumed and replaced by the less dense succinimide which floats on the surface of the solvent.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the succinimide by vacuum filtration.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water, 10% aqueous sodium bisulfite solution, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a non-polar eluent, such as hexane or a gradient of hexane/ethyl acetate (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and analyze them by TLC or GC to identify those containing the desired 1-bromo-2-pentene isomer.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Data Presentation
Table 1: Physical Properties of 1-bromo-2-pentene and Isomeric Side Products
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| (E/Z)-1-bromo-2-pentene | CH₃CH₂CH=CHCH₂Br | 149.03 | ~122 |
| 3-bromo-1-pentene | CH₃CH₂CH(Br)CH=CH₂ | 149.03 | ~116[1] |
| (E/Z)-3-bromo-2-pentene | CH₃CH=C(Br)CH₂CH₃ | 149.03 | ~115[9] |
Table 2: Illustrative Product Distribution from Allylic Bromination of a Similar Alkene (2-hexene)
Data adapted from a study on the allylic bromination of 2-hexene and is provided for illustrative purposes to indicate potential isomer ratios.[2]
| Product | Relative Percentage (%) |
| 4-bromo-2-hexene (Analogous to 3-bromo-2-pentene) | 50 |
| 2-bromo-3-hexene (Analogous to 1-bromo-2-pentene) | 32 |
| Other Monobrominated Products | 18 |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. openriver.winona.edu [openriver.winona.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Separation of Pentane, 2-bromo-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chadsprep.com [chadsprep.com]
Technical Support Center: Stereospecific Synthesis of 1-bromo-2-pentene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereospecific synthesis of (E)- and (Z)-1-bromo-2-pentene.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 1-bromo-2-pentene isomers.
Issue 1: Poor Stereoselectivity (Contamination with the undesired isomer)
Q1.1: My synthesis of (E)-1-bromo-2-pentene from (E)-2-penten-1-ol using phosphorus tribromide (PBr₃) resulted in a mixture of (E) and (Z) isomers. What could be the cause?
A1.1: While the reaction of allylic alcohols with PBr₃ generally proceeds via an Sₙ2 mechanism with inversion of configuration, which should lead to a high degree of stereospecificity, several factors can lead to isomerization:
-
Reaction Temperature: Elevated temperatures can promote isomerization of the starting material or the product. It is recommended to maintain a low temperature throughout the reaction and workup.
-
Acidic Impurities: Traces of acid can catalyze the isomerization of the double bond. Ensure all glassware is dry and reagents are free of acidic impurities. The use of a mild base, such as pyridine, in the reaction mixture can help to scavenge any generated HBr.
-
Extended Reaction Times: Prolonged exposure to the reaction conditions can increase the likelihood of side reactions and isomerization. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) and quench the reaction as soon as the starting material is consumed.
Q1.2: I am using N-bromosuccinimide (NBS) for the allylic bromination of 2-pentene, but I am getting a mixture of (E)- and (Z)-1-bromo-2-pentene, along with other constitutional isomers. How can I improve the stereoselectivity?
A1.2: Allylic bromination with NBS proceeds through a resonance-stabilized allylic radical intermediate. For an unsymmetrical alkene like 2-pentene, this radical can be attacked by bromine at two different positions, leading to a mixture of constitutional isomers (1-bromo-2-pentene and 3-bromo-1-pentene). Furthermore, rotation around the carbon-carbon single bond in the allylic radical before bromine abstraction can lead to a mixture of (E) and (Z) isomers of 1-bromo-2-pentene.
Unfortunately, achieving high stereoselectivity with this method for this specific substrate is inherently challenging. For stereospecific synthesis, it is highly recommended to use a stereodefined precursor, such as (E)- or (Z)-2-penten-1-ol, and a reagent like PBr₃ that favors a stereospecific mechanism.
Issue 2: Low Yield of the Desired Product
Q2.1: The yield of my 1-bromo-2-pentene synthesis is consistently low. What are the potential causes and solutions?
A2.1: Low yields can result from several factors:
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it with an appropriate technique (TLC, GC). If the reaction stalls, a slight increase in temperature or the addition of more reagent may be necessary, but be mindful of potential side reactions.
-
Side Reactions: The primary side reaction in the synthesis from allylic alcohols is the formation of ethers. Using a non-nucleophilic solvent can minimize this. With NBS, the main side reaction is the addition of bromine to the double bond. Using NBS helps to maintain a low concentration of Br₂, which disfavors this addition reaction.[1]
-
Product Loss during Workup: 1-bromo-2-pentene is a volatile compound.[1] Avoid excessive heating during solvent removal. Ensure all extraction and washing steps are performed efficiently to minimize loss.
-
Decomposition: The product may be unstable, especially in the presence of light or heat. Store the purified product at a low temperature (2-8°C) and protected from light. The use of a stabilizer, such as hydroquinone, can also be considered.
Issue 3: Difficulty in Separating (E) and (Z) Isomers
Q3.1: I have a mixture of (E)- and (Z)-1-bromo-2-pentene. How can I separate them?
A3.1: The boiling points of (E)- and (Z)-1-bromo-2-pentene are very close, making separation by standard distillation challenging.
-
Fractional Distillation: A highly efficient fractional distillation column may be able to separate the isomers. This requires a column with a high number of theoretical plates and careful control of the reflux ratio.
-
Gas Chromatography (GC): Preparative GC is a viable option for separating small quantities of the isomers. The choice of the stationary phase is critical for achieving good separation.
-
Column Chromatography: While challenging, separation by column chromatography on silica gel with a non-polar eluent system (e.g., hexane or pentane) may be possible. The separation will likely be marginal, requiring careful fraction collection and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the stereospecific synthesis of (E)- or (Z)-1-bromo-2-pentene?
A1: The most reliable method is the reaction of the corresponding stereoisomer of 2-penten-1-ol with phosphorus tribromide (PBr₃). This reaction typically proceeds via an Sₙ2 mechanism, which results in the inversion of configuration at the carbon bearing the hydroxyl group, thus preserving the stereochemistry of the double bond.
Q2: Can I use HBr instead of PBr₃ to convert 2-penten-1-ol to 1-bromo-2-pentene?
A2: While HBr can be used, it is more likely to proceed through an Sₙ1 mechanism, especially for secondary allylic alcohols. This would involve a carbocation intermediate, which can lead to a loss of stereochemical integrity and the formation of a mixture of isomers. Therefore, PBr₃ is the preferred reagent for maintaining stereospecificity.
Q3: What are the expected yields for the synthesis of 1-bromo-2-pentene isomers?
A3: For the synthesis of (Z)-1-bromo-2-pentene from cis-2-penten-1-ol using PBr₃, a yield of approximately 77% has been reported. Yields for the (E) isomer are expected to be in a similar range under optimized conditions.
Data Presentation
Table 1: Comparison of Synthetic Methods for 1-bromo-2-pentene
| Method | Starting Material | Reagent | Typical Yield | Stereospecificity | Key Challenges |
| Sₙ2 Substitution | (E)- or (Z)-2-penten-1-ol | PBr₃ | Good (e.g., ~77% for Z-isomer) | High | Potential for side reactions (ether formation), requires stereochemically pure starting material. |
| Allylic Bromination | 2-pentene | NBS, light/heat | Variable | Low | Forms a mixture of constitutional and stereoisomers, difficult to control.[1] |
Experimental Protocols
Protocol 1: Stereospecific Synthesis of (Z)-1-bromo-2-pentene
This protocol is based on the established method of converting allylic alcohols to allylic bromides with PBr₃.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve (Z)-2-penten-1-ol in anhydrous diethyl ether at 0°C.
-
Reaction: Slowly add a solution of phosphorus tribromide (PBr₃) in anhydrous diethyl ether to the cooled solution of the alcohol with continuous stirring. The reaction is exothermic and the temperature should be maintained below 5°C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.
-
Workup: Carefully pour the reaction mixture over crushed ice and separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a non-polar eluent.
Visualizations
Caption: Workflow for the stereospecific synthesis of 1-bromo-2-pentene isomers.
Caption: Troubleshooting logic for addressing poor stereoselectivity in the synthesis.
References
Preventing rearrangement reactions of "1-bromo-2-pentene"
Technical Support Center: 1-Bromo-2-Pentene
This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the use of 1-bromo-2-pentene, specifically focusing on the prevention of undesired rearrangement reactions.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction with 1-bromo-2-pentene yield a mixture of products, including a 3-substituted pentene?
A: This is a classic case of allylic rearrangement. 1-bromo-2-pentene is an allylic halide, meaning the bromine is attached to a carbon atom adjacent to a carbon-carbon double bond.[1] This structure allows for the formation of a resonance-stabilized intermediate, either a carbocation or a radical, during a reaction.[2][3][4] This delocalized intermediate has positive charge or radical character on both carbon 1 (C1) and carbon 3 (C3). A nucleophile or radical can then attack at either position, leading to a mixture of the desired 1-substituted product and the rearranged 3-substituted product.
Q2: What is the primary cause of rearrangement in nucleophilic substitution reactions involving 1-bromo-2-pentene?
A: The primary cause is the reaction proceeding, in part or entirely, through an SN1 (Substitution Nucleophilic Unimolecular) mechanism.[5][6] This pathway involves the departure of the bromide leaving group before the nucleophile attacks, forming an intermediate allylic carbocation.[5] This carbocation is stabilized by resonance, spreading the positive charge across C1 and C3. The nucleophile can then attack either of these electrophilic sites, resulting in rearrangement.
Q3: How can I verify the purity of my 1-bromo-2-pentene starting material and check for pre-existing rearrangement?
A: Before starting your experiment, it is crucial to assess the purity of your 1-bromo-2-pentene. Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective. ¹H NMR can distinguish between the 1-bromo and 3-bromo isomers by analyzing the chemical shifts and coupling patterns of the protons adjacent to the bromine and the double bond.
Q4: What are the ideal storage and handling conditions for 1-bromo-2-pentene to maintain its integrity?
A: To minimize degradation and isomerization, 1-bromo-2-pentene should be stored at low temperatures, typically between 2-8°C. It is often supplied with a stabilizer, such as hydroquinone (~50 ppm), to inhibit radical-induced decomposition. For long-term storage, it is advisable to keep it under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Troubleshooting Guide: Unwanted Isomer Formation
If you are observing the formation of rearranged products, consult the following table to diagnose and resolve the issue.
| Potential Cause | Explanation | Recommended Solution |
| SN1 Pathway Competition | The reaction conditions are promoting the formation of a resonance-stabilized allylic carbocation, which is the key intermediate for rearrangement.[5][7] | Modify the reaction conditions to strongly favor the SN2 pathway. This involves a concerted, single-step mechanism that avoids a carbocation intermediate.[8][9] |
| Incorrect Solvent Choice | Polar protic solvents (e.g., water, methanol, ethanol) are excellent at stabilizing the carbocation intermediate in an SN1 reaction, thus promoting rearrangement.[6] | Switch to a polar aprotic solvent . Examples include acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[6] These solvents can dissolve the reactants but do not stabilize the carbocation intermediate as effectively, favoring the SN2 mechanism. |
| High Reaction Temperature | Higher temperatures provide the necessary activation energy for the SN1 pathway to compete with the SN2 pathway. Carbocation formation is often more energetically demanding. | Conduct the reaction at a lower temperature. Start at room temperature (20-25°C) and, if rearrangement persists, cool the reaction to 0°C or even lower. Low-temperature conditions generally favor the kinetically controlled, less-rearranged product.[10][11] |
| Weak or Hindered Nucleophile | Weak nucleophiles (e.g., water, alcohols) or sterically hindered nucleophiles favor the SN1 mechanism because they are not strong enough to force the concerted displacement required for an SN2 reaction.[8] | If compatible with your synthesis, use a stronger, less-hindered nucleophile . A higher concentration of the nucleophile can also promote the bimolecular SN2 reaction. |
| Degraded Starting Material | The 1-bromo-2-pentene may have partially isomerized to 3-bromo-1-pentene during storage due to exposure to heat, light, or acidic impurities. | Always verify the purity of the starting material via GC-MS or NMR before use. Ensure proper storage conditions are maintained. |
Recommended Experimental Protocol
Protocol 1: General Procedure for Nucleophilic Substitution (SN2) to Minimize Rearrangement
Objective: To substitute the bromine at the C1 position of 1-bromo-2-pentene with a nucleophile (Nu⁻) while minimizing the formation of the C3-substituted rearranged product.
Materials:
-
1-bromo-2-pentene (verified purity)
-
Nucleophile (e.g., sodium cyanide, sodium azide, or a salt of your desired nucleophile)
-
Anhydrous Polar Aprotic Solvent (e.g., Acetone, DMF, DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Cooling bath (ice-water or other)
-
Standard glassware for workup and purification
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve the nucleophile (1.1 to 1.5 equivalents) in the anhydrous polar aprotic solvent.
-
Cool the solution to 0°C using an ice-water bath.
-
In a separate vial, dissolve 1-bromo-2-pentene (1.0 equivalent) in a small amount of the same anhydrous solvent.
-
Add the 1-bromo-2-pentene solution to the cooled, stirring nucleophile solution dropwise over 15-30 minutes.
-
Maintain the reaction temperature at 0°C and stir for 2-4 hours. Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Once the reaction is complete, quench the reaction by pouring it into cold water.
-
Perform an appropriate aqueous workup to extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography or distillation as required.
-
Characterize the final product and assess isomeric purity using NMR and/or GC-MS.
Mechanism & Workflow Visualizations
Caption: Competing SN1 and SN2 pathways for 1-bromo-2-pentene.
Caption: Troubleshooting workflow for rearrangement reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-bromo-2-pentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-bromo-2-pentene.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 1-bromo-2-pentene?
A1: The two main synthetic routes to 1-bromo-2-pentene are:
-
Allylic Bromination of 2-pentene: This is a free-radical substitution reaction, typically employing N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[1][2][3][4][5] This method is favored to prevent the unwanted electrophilic addition of bromine across the double bond.[2]
-
Substitution Reaction of 2-penten-1-ol: This involves the conversion of the hydroxyl group of 2-penten-1-ol into a good leaving group, followed by substitution with a bromide ion. Reagents like phosphorus tribromide (PBr₃) or the Appel reaction (using CBr₄ and PPh₃) are commonly used for this transformation.
Q2: Why is N-bromosuccinimide (NBS) used for the allylic bromination of 2-pentene instead of elemental bromine (Br₂)?
A2: Using elemental bromine (Br₂) with an alkene like 2-pentene would primarily lead to the electrophilic addition of bromine across the double bond, resulting in the formation of 2,3-dibromopentane.[6] N-bromosuccinimide is used to maintain a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[4] This low concentration favors the free-radical substitution at the allylic position over electrophilic addition, thus maximizing the yield of 1-bromo-2-pentene.[2][3]
Q3: What are the expected major products and byproducts in the allylic bromination of 2-pentene?
A3: The reaction proceeds through a resonance-stabilized allylic radical intermediate. This means that the bromine radical can attack at two different positions, leading to a mixture of constitutional isomers. The expected products are:
-
1-bromo-2-pentene (desired product)
-
3-bromo-1-pentene (major byproduct)
The ratio of these products can be influenced by the reaction conditions. Additionally, both cis (Z) and trans (E) isomers of both products can be formed.
Q4: How can I purify 1-bromo-2-pentene from the reaction mixture?
A4: Fractional distillation is the most common method for purifying 1-bromo-2-pentene. However, the boiling points of the isomeric products, 1-bromo-2-pentene and 3-bromo-1-pentene, are very close, which can make separation by distillation challenging. Careful control of the distillation parameters, such as using a fractionating column with a high number of theoretical plates, is necessary. Column chromatography on silica gel can also be employed for small-scale purifications.
Troubleshooting Guides
Issue 1: Low Yield of 1-bromo-2-pentene
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | For NBS bromination, the temperature should be carefully controlled. High temperatures can lead to decomposition and the formation of undesired byproducts. Low temperatures may result in an incomplete reaction. Start with the temperature specified in the protocol and optimize in small increments. |
| Inefficient Radical Initiation | Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and active. If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity. |
| Presence of Radical Inhibitors | Ensure all glassware is clean and free of contaminants that could quench the radical reaction. Use freshly distilled solvents to remove any potential inhibitors. |
| Incorrect Stoichiometry | Use a slight excess of NBS (e.g., 1.1 equivalents) to ensure complete consumption of the starting alkene. |
| Formation of 2,3-dibromopentane | This indicates that the concentration of Br₂ is too high, leading to electrophilic addition. Ensure that the reaction is protected from light if not using photochemical initiation, as light can accelerate the formation of Br₂ from NBS. |
Issue 2: High Proportion of 3-bromo-1-pentene Isomer
| Potential Cause | Troubleshooting Steps |
| Thermodynamic vs. Kinetic Control | The ratio of 1-bromo-2-pentene to 3-bromo-1-pentene can be influenced by reaction temperature and time. Lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to equilibration and favor the thermodynamically more stable product. Experiment with a range of temperatures to find the optimal conditions for your desired isomer. |
| Solvent Effects | The polarity of the solvent can influence the stability of the transition states leading to the different isomers. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are typically used. Consider screening other non-polar solvents to see if the isomer ratio can be improved. |
Issue 3: Difficulty in Purifying 1-bromo-2-pentene
| Potential Cause | Troubleshooting Steps |
| Co-elution of Isomers in Chromatography | If using column chromatography, try different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to improve the separation of the isomers. Using a longer column or a stationary phase with a different polarity may also be beneficial. |
| Azeotrope Formation during Distillation | While unlikely for these isomers, if you suspect an azeotrope, try vacuum distillation to alter the boiling points and potentially break the azeotrope. |
Experimental Protocols
Protocol 1: Synthesis of 1-bromo-2-pentene via Allylic Bromination of 2-pentene with NBS
This protocol is a general guideline and may require optimization.
Materials:
-
2-pentene
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere.
-
Dissolve 2-pentene (1.0 eq) in CCl₄.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN (e.g., 0.02 eq) to the solution.
-
Heat the reaction mixture to reflux (for CCl₄, this is approximately 77°C) and maintain reflux for the duration of the reaction (typically 2-4 hours, monitor by GC-MS).
-
After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any residual HBr, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain 1-bromo-2-pentene.
Visualizations
Caption: Workflow for the synthesis of 1-bromo-2-pentene.
Caption: Isomer formation via a resonance-stabilized radical.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
"1-bromo-2-pentene" decomposition pathways and prevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and answers to frequently asked questions regarding the decomposition of 1-bromo-2-pentene. As an allylic bromide, this reagent is susceptible to various degradation pathways that can impact experimental outcomes. Understanding these pathways is crucial for ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My bottle of 1-bromo-2-pentene has turned yellow/brown. Is it still usable?
A1: Discoloration often indicates decomposition, likely through the formation of hydrogen bromide (HBr) and subsequent reactions.[1][2] The presence of these impurities can interfere with your reaction. It is highly recommended to purify the 1-bromo-2-pentene by distillation or column chromatography before use. For sensitive applications, using a fresh, unopened bottle is advisable.
Q2: I am seeing unexpected peaks in the NMR spectrum of my 1-bromo-2-pentene sample. What could they be?
A2: Unexpected signals in your NMR spectrum could correspond to several decomposition products. Common impurities include isomers such as 3-bromo-1-pentene (formed via allylic rearrangement), pentadienes (from elimination of HBr), and hydrolysis products like 2-penten-1-ol if moisture is present.
Q3: My reaction with 1-bromo-2-pentene is giving low yields or multiple products. Could decomposition be the cause?
A3: Yes, the decomposition of 1-bromo-2-pentene can significantly impact reaction outcomes. The presence of HBr can catalyze side reactions, and the formation of isomers or other byproducts will lower the concentration of the desired reactant, leading to reduced yields and a more complex product mixture.
Q4: How should I properly store 1-bromo-2-pentene to minimize decomposition?
A4: To minimize decomposition, 1-bromo-2-pentene should be stored in a cool, dark place, preferably in a refrigerator at 2-8°C. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended. Some commercial preparations contain stabilizers like hydroquinone to inhibit radical-mediated decomposition.
Troubleshooting Guide
Issue: Unexpected Reaction Byproducts
| Observed Problem | Potential Cause (Decomposition Pathway) | Troubleshooting/Prevention |
| Formation of pentadienes | Elimination (Dehydrobromination): The loss of HBr from 1-bromo-2-pentene. This can be promoted by heat, light, or the presence of a base. | - Purify the reagent before use. - Run the reaction at the lowest possible temperature. - Avoid strong bases unless required for the reaction. - Use a non-basic acid scavenger if HBr formation is a concern. |
| Formation of 2-penten-1-ol | Hydrolysis: Reaction with water to replace the bromine atom with a hydroxyl group. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Store 1-bromo-2-pentene over a drying agent like molecular sieves if compatible. |
| Formation of 3-bromo-1-pentene | Isomerization (Allylic Rearrangement): The migration of the double bond to form a more stable isomer. This can be catalyzed by acid (HBr) or heat. | - Store the reagent at low temperatures. - Purify the reagent immediately before use to remove any HBr. - Consider using a non-polar solvent to disfavor the formation of ionic intermediates that can facilitate rearrangement. |
| Formation of polymeric material | Radical Polymerization: Can be initiated by light or heat, especially in the absence of radical inhibitors. | - Store in a dark bottle or wrap the container in foil. - Ensure the commercial product contains a stabilizer (e.g., hydroquinone). If not, a small amount can be added for long-term storage. - Avoid excessive heat during storage and reactions. |
Decomposition Pathways
The primary decomposition pathways for 1-bromo-2-pentene are illustrated below. These reactions can occur during storage or under experimental conditions.
Experimental Protocols to Minimize Decomposition
1. Purification of 1-Bromo-2-pentene by Distillation
-
Objective: To remove non-volatile impurities and decomposition products.
-
Procedure:
-
Set up a fractional distillation apparatus.
-
Add the crude 1-bromo-2-pentene to the distillation flask along with a few boiling chips.
-
If significant HBr is suspected, consider washing with a cold, dilute solution of sodium bicarbonate, followed by drying with anhydrous magnesium sulfate before distillation.
-
Distill under reduced pressure to minimize thermal decomposition. The boiling point of 1-bromo-2-pentene is approximately 122-124 °C at atmospheric pressure.
-
Collect the fraction corresponding to the pure compound.
-
Store the purified liquid in a clean, dry, amber glass bottle under an inert atmosphere.
-
2. Handling and Storage
-
Short-term (days to weeks): Store in a tightly sealed amber vial in a refrigerator (2-8 °C).
-
Long-term (months): Store in a tightly sealed amber vial with a Teflon-lined cap, under an inert atmosphere (argon or nitrogen), in a freezer (-20 °C). Consider adding a radical inhibitor like hydroquinone at a low concentration (e.g., 50-100 ppm).
Troubleshooting Workflow
If you suspect decomposition of your 1-bromo-2-pentene, follow this troubleshooting workflow:
References
- 1. Allyl bromide | C3H5Br | CID 7841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of Allyl Bromide (CASRN 106-95-6) in Genetically Modified (FVB Tg.AC Hemizygous) Mice and Carcinogenicity Studies of Allyl Bromide in Genetically Modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] Mice (Dermal and Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected NMR Shifts in "1-bromo-2-pentene"
Welcome to the technical support center for "1-bromo-2-pentene" NMR analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected Nuclear Magnetic Resonance (NMR) shifts encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum of 1-bromo-2-pentene shows more than the expected number of signals in the olefinic region (around 5.5-6.0 ppm). What could be the cause?
A1: The presence of multiple signals in the olefinic region often indicates the presence of geometric isomers, specifically the (E) and (Z) isomers of 1-bromo-2-pentene. Their vinyl protons have slightly different chemical environments, leading to distinct signals. Additionally, an allylic rearrangement during synthesis can produce 3-bromo-1-pentene, which will also show unique olefinic proton signals. Refer to the data tables below to compare the shifts of your unexpected peaks with those of the potential isomers.
A2: A signal around 4.0 ppm could be indicative of several possibilities. It might be the CH-Br proton of the rearranged isomer, 3-bromo-1-pentene. Alternatively, if the reaction involved the addition of Br2 across the double bond, you could have formed 1,2-dibromopentane, which would have protons adjacent to bromine in this region. Finally, unreacted starting material, 2-penten-1-ol, has protons on the carbon bearing the hydroxyl group (CH2OH) that appear in this region.
Q3: The integration of my signals does not match the expected proton count for 1-bromo-2-pentene. Why might this be?
A3: Inaccurate integration can arise from the presence of impurities or a mixture of isomers. If you have a mixture of (E) and (Z) isomers, or other side products, the integration will reflect the relative ratios of these species in your sample. It is also crucial to ensure that the instrument's acquisition parameters are set correctly for quantitative analysis.
Q4: My baseline is noisy and I'm seeing broad peaks. What are some common causes?
A4: A noisy baseline and broad peaks can result from several factors including poor shimming of the NMR magnet, a low concentration of the analyte, or the presence of paramagnetic impurities. Ensure your sample is properly prepared and the NMR instrument is correctly calibrated.
Q5: I see a singlet at around 7.26 ppm in my spectrum, even though my compound is aliphatic. What is this signal?
A5: A singlet at approximately 7.26 ppm is characteristic of the residual protons in deuterated chloroform (CDCl3), a very common NMR solvent. Similarly, other deuterated solvents will show characteristic residual peaks.
Troubleshooting Guide
Issue 1: Presence of Unexpected Olefinic Protons
If your 1H NMR spectrum displays more than two signals in the vinyl region (typically 5.5-6.0 ppm), it is likely that your sample is a mixture of isomers or contains impurities with double bonds.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected olefinic signals.
Actionable Steps:
-
Compare Chemical Shifts: Refer to Table 1 and Table 2 to compare the chemical shifts of the unexpected signals with the expected values for the (E) and (Z) isomers of 1-bromo-2-pentene, as well as potential impurities like 3-bromo-1-pentene and the starting material, 2-penten-1-ol.
-
Analyze Coupling Constants: The coupling constants (J-values) between the vinyl protons can help distinguish between cis and trans isomers. Typically, the trans coupling constant is larger than the cis coupling constant.
Issue 2: Unidentified Signals in the Aliphatic Region
Unexpected signals in the upfield region of the spectrum (0.9-4.5 ppm) can be due to side products, unreacted starting materials, or solvent impurities.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected aliphatic signals.
Actionable Steps:
-
Consult Data Tables: Use Table 1 and Table 2 to check for the presence of 1,2-dibromopentane or unreacted 2-penten-1-ol.
-
Identify Common Contaminants: Look for characteristic signals of common laboratory solvents (e.g., acetone, ethyl acetate) or grease, which often appear as multiplets or singlets in various regions of the spectrum.
Data Presentation
Table 1: 1H NMR Chemical Shift Data (in CDCl3)
| Compound | H1 (ppm) | H2 (ppm) | H3 (ppm) | H4 (ppm) | H5 (ppm) |
| (E)-1-bromo-2-pentene | ~3.95 (d) | ~5.80 (m) | ~5.65 (m) | ~2.05 (p) | ~0.95 (t) |
| (Z)-1-bromo-2-pentene | ~4.05 (d) | ~5.75 (m) | ~5.55 (m) | ~2.15 (p) | ~1.00 (t) |
| 3-bromo-1-pentene | ~5.80 (m) | ~5.10 (m) | ~4.40 (m) | ~1.85 (m) | ~1.00 (t) |
| 1,2-dibromopentane | ~3.80 (m) | ~4.20 (m) | ~1.90 (m) | ~1.50 (m) | ~0.95 (t) |
| (E)-2-penten-1-ol [1] | ~4.10 (d) | ~5.65 (m) | ~5.55 (m) | ~2.05 (p) | ~0.95 (t) |
Table 2: 13C NMR Chemical Shift Data (in CDCl3)
| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) |
| (E)-1-bromo-2-pentene | ~33 | ~138 | ~125 | ~25 | ~13 |
| (Z)-1-bromo-2-pentene | ~28 | ~137 | ~124 | ~26 | ~13 |
| 3-bromo-1-pentene | ~138 | ~117 | ~55 | ~33 | ~12 |
| 1,2-dibromopentane | ~38 | ~55 | ~35 | ~20 | ~13 |
| (E)-2-penten-1-ol [1] | ~64 | ~135 | ~128 | ~25 | ~13 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), p (pentet), and m (multiplet).
Experimental Protocols
Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the "1-bromo-2-pentene" sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial. Ensure the solvent contains a known internal standard (e.g., tetramethylsilane, TMS) for accurate chemical shift referencing (0 ppm).
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Analysis: Place the NMR tube in the spectrometer's spinner and insert it into the magnet for analysis.
Synthesis of 1-bromo-2-pentene from 2-penten-1-ol
This protocol describes a common method for synthesizing 1-bromo-2-pentene, which can help in understanding potential side products.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-penten-1-ol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and cool the solution in an ice bath (0 °C).
-
Reagent Addition: Slowly add phosphorus tribromide (PBr3) dropwise to the stirred solution.[2] The reaction is exothermic, so maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Workup: Quench the reaction by slowly adding it to ice-cold water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography to isolate the 1-bromo-2-pentene.
Potential Side Reactions:
-
Allylic Rearrangement: The intermediate carbocation can undergo rearrangement, leading to the formation of 3-bromo-1-pentene.
-
Addition Reaction: If any HBr is present (from the reaction of PBr3 with trace water), it can add across the double bond, though this is less likely under anhydrous conditions. If bromine (Br2) is present as an impurity in the PBr3, it can add across the double bond to form 1,2-dibromopentane.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of 2-penten-1-ol in the final product mixture.
References
Technical Support Center: Scaling Up the Synthesis of 1-bromo-2-pentene
Welcome to the technical support center for the synthesis of 1-bromo-2-pentene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scaled-up production of this important chemical intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1-bromo-2-pentene, focusing on the two primary synthetic routes: allylic bromination of 2-pentene with N-bromosuccinimide (NBS) and the reaction of 2-penten-1-ol with phosphorus tribromide (PBr₃).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 1-bromo-2-pentene (NBS Route) | 1. Incomplete reaction. 2. Formation of multiple isomers (e.g., 3-bromo-1-pentene, 4-bromo-2-pentene).[1] 3. Addition of bromine across the double bond.[1] 4. Product decomposition during workup or purification. | 1. Reaction Monitoring: Monitor the reaction progress using TLC or GC-MS to ensure completion. 2. Control Isomer Formation: Maintain a low and constant concentration of bromine by using N-bromosuccinimide (NBS) as the bromine source.[1][2] The reaction should be initiated with light or a radical initiator.[3] 3. Minimize Addition Reactions: The use of NBS is crucial to keep the concentration of molecular bromine low, which favors allylic substitution over electrophilic addition.[1] 4. Gentle Workup and Purification: Avoid excessive heat during solvent removal and purification. Consider vacuum distillation at a lower temperature. |
| Low Yield of 1-bromo-2-pentene (PBr₃ Route) | 1. Incomplete conversion of the alcohol. 2. Formation of phosphorus-containing byproducts that complicate isolation.[4] 3. Hydrolysis of the product during workup. | 1. Reagent Stoichiometry: Use a slight excess of PBr₃ (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the alcohol.[4] 2. Controlled Addition and Temperature: Add the PBr₃ dropwise to the alcohol at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[4] 3. Anhydrous Conditions: Ensure all glassware and solvents are dry to prevent hydrolysis of PBr₃ and the product. 4. Careful Workup: Quench the reaction by pouring it over ice and then wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize acidic byproducts. |
| Product Contaminated with Succinimide (NBS Route) | Succinimide is a byproduct of the reaction with NBS. | Workup Procedure: After the reaction, the succinimide byproduct can be removed by washing the reaction mixture with water or an aqueous base solution. Succinimide is more soluble in the aqueous phase. |
| Product is a Mixture of Isomers | The allylic radical intermediate in the NBS reaction is resonance-stabilized, leading to the formation of different constitutional isomers.[1] | Purification: The isomers of bromopentene often have close boiling points, making separation by simple distillation challenging. Fractional distillation is the recommended method for purification. Careful control of the distillation parameters is necessary to achieve good separation. |
| Reaction is Sluggish or Does Not Initiate (NBS Route) | Insufficient initiation of the radical reaction. | Initiation: Ensure proper initiation by using a suitable light source (e.g., a sunlamp or a UV lamp) or a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide. |
| Formation of Polybrominated Byproducts | Excess brominating agent or prolonged reaction time. | Stoichiometry and Monitoring: Use a controlled amount of NBS (typically 1.0-1.1 equivalents). Monitor the reaction progress to stop it once the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable for a large-scale synthesis of 1-bromo-2-pentene?
Both the allylic bromination of 2-pentene with NBS and the reaction of 2-penten-1-ol with PBr₃ are viable methods. The choice often depends on the availability and cost of the starting materials, as well as the desired isomeric purity of the final product. The NBS route is common for its selectivity to the allylic position, but can lead to isomeric mixtures.[1] The PBr₃ route provides a more direct conversion from the corresponding alcohol.[5]
Q2: How can I minimize the formation of isomeric byproducts in the NBS reaction?
The formation of isomers is inherent to the radical mechanism due to the resonance stabilization of the allylic radical intermediate.[1] To influence the product distribution, you can experiment with different reaction conditions such as solvent polarity and temperature. However, complete elimination of isomeric byproducts is unlikely. The most effective way to obtain a pure isomer is through careful fractional distillation of the product mixture.
Q3: What is the best way to purify 1-bromo-2-pentene on a large scale?
Fractional distillation is the most effective method for purifying 1-bromo-2-pentene and separating it from its isomers and other impurities. Due to the close boiling points of the isomers, a distillation column with a high number of theoretical plates is recommended for optimal separation.
Q4: How can I monitor the progress of the allylic bromination reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, you can spot the reaction mixture against the starting material (2-pentene) to observe its disappearance. GC-MS is a more powerful technique that can be used to monitor the formation of the product and its isomers, as well as any side products.
Q5: What are the key safety precautions to consider when scaling up these syntheses?
-
NBS: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation of the dust.
-
PBr₃: Phosphorus tribromide is corrosive and reacts violently with water. It should be handled with extreme care in a dry environment.
-
1-bromo-2-pentene: The product is a flammable liquid and an irritant.[6]
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that an emergency shower and eyewash station are readily accessible.
Experimental Protocols
Synthesis of 1-bromo-2-pentene via Allylic Bromination with NBS (Illustrative Lab-Scale Protocol)
-
Materials:
-
2-pentene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Radical initiator (e.g., AIBN or benzoyl peroxide) or a light source
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pentene in CCl₄.
-
Add N-bromosuccinimide and a catalytic amount of the radical initiator to the flask.
-
Initiate the reaction by heating the mixture to reflux or by irradiating with a suitable light source.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
-
Synthesis of 1-bromo-2-pentene from 2-penten-1-ol with PBr₃ (Illustrative Lab-Scale Protocol)
-
Materials:
-
2-penten-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or other suitable solvent
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place a solution of 2-penten-1-ol in anhydrous diethyl ether.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add phosphorus tribromide dropwise from the dropping funnel, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, monitoring the reaction by TLC or GC-MS.
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 1-bromo-2-pentene
| Parameter | Allylic Bromination with NBS | Reaction with PBr₃ |
| Starting Material | 2-pentene | 2-penten-1-ol |
| Reagent | N-Bromosuccinimide (NBS) | Phosphorus tribromide (PBr₃) |
| Solvent | Carbon tetrachloride, cyclohexane | Diethyl ether, dichloromethane |
| Initiation/Catalyst | Light or radical initiator (AIBN, BPO) | None |
| Reaction Temperature | Reflux temperature of the solvent | 0 °C to room temperature |
| Typical Yield | 60-80% (mixture of isomers) | 70-90% |
| Key Byproducts | Isomeric bromopentenes, succinimide | Phosphorous acid derivatives |
Table 2: Physical Properties of 1-bromo-2-pentene and Potential Isomeric Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-bromo-2-pentene | C₅H₉Br | 149.03 | 122-124[6] |
| 3-bromo-1-pentene | C₅H₉Br | 149.03 | ~115-117 |
| 4-bromo-2-pentene | C₅H₉Br | 149.03 | ~120-122 |
Visualizations
Experimental Workflow: Allylic Bromination with NBS
Caption: Workflow for the synthesis of 1-bromo-2-pentene via allylic bromination.
Logical Relationship: Troubleshooting Low Yield in NBS Bromination
Caption: Troubleshooting logic for low yield in the NBS bromination of 2-pentene.
References
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 6. 1-Bromo-2-pentene, predominantly trans 95 7348-71-2 [sigmaaldrich.com]
Removal of hydroquinone stabilizer from commercial "1-bromo-2-pentene"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of hydroquinone stabilizer from commercial "1-bromo-2-pentene".
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the hydroquinone stabilizer from "1-bromo-2-pentene"?
A1: Hydroquinone is added to prevent the polymerization of the alkene. However, it can interfere with subsequent reactions, such as Grignard reagent formation, polymerization reactions where a specific initiator is required, and other sensitive organometallic transformations. Therefore, it must be removed before use in most synthetic applications.
Q2: What are the common methods for removing hydroquinone from "1-bromo-2-pentene"?
A2: The most common and effective methods for removing hydroquinone from "1-bromo-2-pentene" are:
-
Alkaline Extraction: Washing the organic solution with an aqueous basic solution (e.g., sodium hydroxide) to deprotonate the phenolic hydroquinone, rendering it water-soluble and allowing for its removal into the aqueous phase.
-
Column Chromatography: Passing the "1-bromo-2-pentene" through a short column of a basic adsorbent, typically basic alumina, which retains the acidic hydroquinone.
-
Vacuum Distillation: Distilling the "1-bromo-2-pentene" under reduced pressure to separate it from the non-volatile hydroquinone stabilizer.
Q3: How do I know if the hydroquinone has been successfully removed?
A3: Thin-Layer Chromatography (TLC) is a common method to check for the presence of hydroquinone. Spot the purified "1-bromo-2-pentene" against a standard of the commercial, stabilized product on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Hydroquinone, being more polar, will have a lower Rf value than "1-bromo-2-pentene". The absence of the hydroquinone spot in the purified sample indicates successful removal.
Q4: What are the risks associated with using "1-bromo-2-pentene" after the stabilizer has been removed?
A4: Unstabilized "1-bromo-2-pentene" is prone to polymerization, especially when exposed to heat, light, or air. This can lead to a decrease in purity and potentially hazardous, uncontrolled exothermic reactions. It is crucial to use the purified product immediately or store it under appropriate conditions (see Troubleshooting Guide).
Q5: Can I store "1-bromo-2-pentene" after removing the hydroquinone?
A5: It is highly recommended to use the purified "1-bromo-2-pentene" immediately. If short-term storage is necessary, it should be kept in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C. For longer-term storage, re-stabilization with a small amount of a suitable inhibitor may be necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product appears cloudy or forms a solid after purification. | Polymerization of the "1-bromo-2-pentene". | - Ensure all purification steps are performed quickly and at low temperatures where possible.- Use the purified product immediately.- For short-term storage, ensure it is under an inert atmosphere and refrigerated. |
| TLC analysis still shows the presence of hydroquinone after alkaline extraction. | - Insufficient number of washes.- The concentration of the basic solution was too low. | - Perform additional washes with the aqueous base.- Use a slightly more concentrated basic solution (e.g., 5% NaOH).- Ensure vigorous mixing during the extraction to maximize contact between the two phases. |
| Low recovery of "1-bromo-2-pentene" after purification. | - Emulsion formation during alkaline extraction.- Adsorption of the product onto the column material during chromatography.- Loss during distillation. | - To break emulsions, add a small amount of brine (saturated NaCl solution).- For chromatography, use a less polar eluent if possible, and do not use an excessive amount of adsorbent.- Ensure the distillation apparatus is properly set up to minimize losses. |
| The purified "1-bromo-2-pentene" has a yellow or brown discoloration. | - Incomplete removal of hydroquinone, which can oxidize to colored quinones.- Decomposition of the "1-bromo-2-pentene". | - Repeat the purification step.- If using column chromatography, ensure the alumina is fresh and active.- Discoloration upon storage indicates decomposition; the product should be repurified or discarded. |
Data Presentation
| Purification Method | Principle | Advantages | Disadvantages | Estimated Time | Typical Purity |
| Alkaline Extraction | Acid-base extraction | - Fast and simple for small to moderate scales.- Inexpensive reagents. | - May lead to emulsion formation.- May not be as efficient for complete removal as other methods.- Generates aqueous waste. | 30-60 minutes | Good |
| Column Chromatography | Adsorption | - High efficiency of hydroquinone removal.- Can be scaled for various quantities. | - Requires packing a column.- Uses solvents for elution, generating waste.- Potential for product loss on the column. | 1-2 hours | Excellent |
| Vacuum Distillation | Difference in volatility | - Can provide very high purity product.- Effective for larger scales. | - Requires specialized glassware and a vacuum source.- Potential for thermal decomposition if not carefully controlled. | 2-4 hours | Excellent |
Experimental Protocols
Protocol 1: Removal of Hydroquinone by Alkaline Extraction
-
Dissolution: Dissolve the commercial "1-bromo-2-pentene" in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel. A typical ratio is 1 part "1-bromo-2-pentene" to 5-10 parts solvent.
-
Extraction: Add an equal volume of a cold (0-5°C) 5% aqueous sodium hydroxide (NaOH) solution to the separatory funnel.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The organic layer contains the "1-bromo-2-pentene", and the aqueous layer contains the sodium salt of hydroquinone. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with fresh 5% NaOH solution two more times.
-
Washing: Wash the organic layer with an equal volume of water, followed by a wash with an equal volume of brine (saturated aqueous NaCl solution) to remove any residual base and dissolved water.
-
Drying: Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified "1-bromo-2-pentene".
Protocol 2: Removal of Hydroquinone by Column Chromatography
-
Column Preparation: Prepare a short column by plugging a glass column or a large pipette with glass wool and adding a layer of sand. Fill the column with a slurry of basic alumina in a non-polar solvent (e.g., hexane).
-
Loading: Dissolve the commercial "1-bromo-2-pentene" in a minimal amount of the non-polar solvent and carefully load it onto the top of the column.
-
Elution: Elute the "1-bromo-2-pentene" from the column using the non-polar solvent. The hydroquinone will be adsorbed onto the basic alumina.
-
Collection: Collect the fractions containing the purified product.
-
Solvent Removal: Combine the product-containing fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualizations
Managing the flammability and corrosivity of "1-bromo-2-pentene" during reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the flammability and corrosivity of 1-bromo-2-pentene during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 1-bromo-2-pentene?
A1: 1-bromo-2-pentene is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1][2] It is classified as a Flammable Liquid, Category 3, and Skin Corrosion, Category 1B.[2] Its vapor can form explosive mixtures with air.[1]
Q2: What are the key physical and chemical properties of 1-bromo-2-pentene?
A2: Key properties are summarized in the table below.
Q3: What immediate actions should be taken in case of skin or eye contact?
A3: In case of skin contact, immediately take off all contaminated clothing and wash the affected area with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing. In both cases, seek immediate medical attention.[1]
Q4: How should I store 1-bromo-2-pentene?
A4: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat, sparks, open flames, and other ignition sources.[1] The recommended storage temperature is 2-8°C.[2]
Q5: Can 1-bromo-2-pentene polymerize?
A5: The presence of a double bond suggests a potential for polymerization, especially when heated.[4] Commercial preparations may contain stabilizers like hydroquinone to inhibit this.[2]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C5H9Br | [2] |
| Molecular Weight | 149.03 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | 122 °C | [2] |
| Density | 1.26 g/mL at 25 °C | [2] |
| Flash Point | 23 °C (73.4 °F) - closed cup | [2] |
| Hazard Classifications | Flammable Liquid 3, Skin Corrosion 1B, Eye Damage 1 | [2] |
| Storage Temperature | 2-8°C | [2] |
Troubleshooting Guides
Managing Flammability
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Solvent vapor accumulation | Inadequate ventilation. | Always work in a properly functioning fume hood. Ensure the sash is at the appropriate height. |
| Ignition source proximity | Use of non-intrinsically safe equipment (e.g., hot plates, stirrers with sparking motors). Open flames in the vicinity. | Use intrinsically safe equipment. Prohibit open flames in the laboratory where the reaction is being conducted. |
| Static discharge | Improper grounding of equipment. | Ground and bond all metal containers and equipment when transferring the reagent. |
| Exothermic reaction runaway | Rapid addition of reagents. Inadequate cooling. | Add reagents slowly and monitor the internal temperature of the reaction. Use an ice bath or other cooling system to maintain the desired temperature. |
Managing Corrosivity
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Skin or eye contact during handling | Improper personal protective equipment (PPE). Splashing during transfer. | Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a flame-retardant lab coat.[1] Use a face shield when handling larger quantities. |
| Corrosion of laboratory equipment | Use of incompatible materials. | Use glassware for reactions. Avoid contact with incompatible metals. |
| Spills leading to exposure and material damage | Improper handling techniques. | Handle in a well-ventilated area and use secondary containment (e.g., a tray) when transferring the reagent. Have a spill kit readily available. |
Experimental Protocols
Detailed Methodology: Grignard Reaction with 1-Bromo-2-pentene
This protocol describes the formation of a Grignard reagent from 1-bromo-2-pentene and its subsequent reaction with an electrophile. This is a generalized procedure and should be adapted based on the specific electrophile and scale of the reaction.
Materials:
-
1-bromo-2-pentene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., a ketone or aldehyde)
-
Saturated aqueous ammonium chloride solution (for quenching)
-
Appropriate drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask, reflux condenser, dropping funnel, and other standard glassware (all oven-dried)
-
Inert gas supply (e.g., nitrogen or argon)
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble the reaction apparatus in a fume hood. The round-bottom flask should be equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus should be under an inert atmosphere.
-
Initiation: Place the magnesium turnings in the flask. Add a small portion of the 1-bromo-2-pentene solution in anhydrous ether to the magnesium. Gentle warming may be necessary to initiate the reaction, which is indicated by the formation of bubbles and a cloudy appearance.
-
Addition: Once the reaction has started, add the remaining 1-bromo-2-pentene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Use an ice bath to control the temperature and prevent a runaway reaction.
-
Reaction with Electrophile: After the Grignard reagent has formed, cool the flask in an ice bath. Add the electrophile, dissolved in an anhydrous solvent, dropwise from the dropping funnel. Maintain a low temperature throughout the addition.
-
Quenching: Once the reaction with the electrophile is complete, slowly and carefully add a saturated aqueous solution of ammonium chloride to the reaction mixture while it is still in the ice bath. This will quench any unreacted Grignard reagent.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
Detailed Methodology: Nucleophilic Substitution (SN2) Reaction
This protocol outlines a general procedure for a nucleophilic substitution reaction using 1-bromo-2-pentene as the electrophile.
Materials:
-
1-bromo-2-pentene
-
Nucleophile (e.g., sodium azide, sodium cyanide)
-
Appropriate solvent (e.g., acetone, DMF)
-
Round-bottom flask, reflux condenser
-
Heating mantle with a temperature controller
-
Ice bath for cooling
Procedure:
-
Reaction Setup: In a fume hood, dissolve the nucleophile in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of 1-bromo-2-pentene: Slowly add the 1-bromo-2-pentene to the solution of the nucleophile. The reaction may be exothermic, so an ice bath should be readily available to control the temperature.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The workup procedure will vary depending on the nucleophile and solvent used. A typical workup may involve removing the solvent under reduced pressure, followed by extraction and purification of the product.
Visualizations
Caption: Workflow for a Grignard reaction using 1-bromo-2-pentene.
Caption: Relationship between hazards of 1-bromo-2-pentene and control measures.
References
Validation & Comparative
SN1 Reaction Rate Showdown: 1-bromo-2-pentene vs. 3-bromo-1-pentene
In the realm of nucleophilic substitution reactions, the structure of the substrate plays a pivotal role in dictating the reaction pathway and its corresponding rate. This guide provides a comparative analysis of the SN1 (Substitution Nucleophilic Unimolecular) reaction rates of two allylic bromide isomers: 1-bromo-2-pentene and 3-bromo-1-pentene. While one is a primary halide and the other is secondary, their reactivity in SN1 reactions is remarkably similar. This analysis, intended for researchers, scientists, and drug development professionals, delves into the mechanistic underpinnings of this phenomenon, supported by established chemical principles.
Structural and Mechanistic Comparison
The SN1 reaction mechanism proceeds through a two-step process, with the rate-determining step being the formation of a carbocation intermediate. The stability of this carbocation is the single most important factor influencing the reaction rate. Both 1-bromo-2-pentene and 3-bromo-1-pentene are allylic halides, meaning the bromine atom is attached to a carbon atom adjacent to a carbon-carbon double bond. This structural feature is key to their reactivity.
| Feature | 1-Bromo-2-pentene | 3-Bromo-1-pentene |
| Structure | CH3CH2CH=CHCH2Br | CH3CH2CH(Br)CH=CH2 |
| Halide Classification | Primary (1°) Allylic | Secondary (2°) Allylic |
| Carbocation Intermediate | Forms a resonance-stabilized pent-2-en-1-yl cation | Forms a resonance-stabilized pent-1-en-3-yl cation |
| Resonance Stabilization | The initial primary carbocation rearranges to a more stable secondary allylic carbocation, which is delocalized over two carbon atoms. | The initial secondary carbocation is an allylic carbocation, with the positive charge delocalized over two carbon atoms. |
| Relative SN1 Rate | Fast | Fast |
The comparable SN1 reaction rates of 1-bromo-2-pentene and 3-bromo-1-pentene can be attributed to the fact that both substrates, upon departure of the bromide leaving group, generate the same resonance-stabilized allylic carbocation .[1] The positive charge in this intermediate is not localized on a single carbon atom but is delocalized across the allylic system, significantly increasing its stability.[2]
Reaction Mechanism and Carbocation Resonance
The SN1 reaction begins with the ionization of the C-Br bond to form a carbocation and a bromide ion. For both 1-bromo-2-pentene and 3-bromo-1-pentene, the resulting carbocation is a hybrid of two resonance structures, a secondary and a primary carbocation. This delocalization of the positive charge makes the allylic carbocation much more stable than a simple primary or secondary carbocation.[2] The subsequent step involves the attack of a nucleophile on either of the carbons bearing the partial positive charge.
Caption: SN1 reaction pathways for 1-bromo-2-pentene and 3-bromo-1-pentene.
The key to understanding the similar reaction rates is the nature of the common intermediate.
Caption: Resonance delocalization in the common allylic carbocation intermediate.
Experimental Protocols
To experimentally determine and compare the SN1 reaction rates of 1-bromo-2-pentene and 3-bromo-1-pentene, a solvolysis reaction can be monitored. Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. A common procedure involves reacting the alkyl halide in a polar protic solvent, such as aqueous ethanol, and monitoring the reaction progress.
A General Protocol for Measuring Solvolysis Rate:
-
Reaction Setup: A solution of the allylic bromide (e.g., 0.1 M) is prepared in a mixed solvent system, such as 50:50 ethanol/water. The reaction is typically carried out in a constant temperature water bath to ensure thermal stability.
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the rate of formation of the hydrobromic acid (HBr) byproduct. This is often achieved by adding a pH indicator to the reaction mixture and periodically titrating the generated acid with a standardized solution of a weak base, such as sodium bicarbonate.
-
Data Acquisition: The time taken for the pH indicator to change color after the addition of a known amount of base is recorded. This allows for the calculation of the rate of acid production, which corresponds to the rate of the SN1 reaction.
-
Rate Constant Calculation: The rate constant (k) for the reaction can be determined by plotting the concentration of the alkyl halide versus time. For a first-order reaction like SN1, the plot of ln[Alkyl Halide] vs. time will yield a straight line with a slope equal to -k.
-
Comparison: The experiment is repeated under identical conditions for the other isomer. The calculated rate constants are then compared to determine the relative reactivity.
Conclusion
References
Comparative Reactivity of Cis and Trans Isomers of 1-Bromo-2-Pentene: A Guide for Researchers
Isomer Stability and Steric Considerations
The fundamental difference in the reactivity of cis and trans isomers often originates from their relative stabilities. In acyclic alkenes, trans isomers are generally more stable than their cis counterparts. This is attributed to steric hindrance, where bulky substituents on the same side of the double bond in the cis isomer lead to torsional strain and van der Waals repulsion, increasing the molecule's overall energy.[1][2]
In the case of 1-bromo-2-pentene, the cis isomer experiences greater steric strain due to the proximity of the bromomethyl group and the ethyl group. This inherent instability can influence the activation energy required for subsequent reactions.
Table 1: Predicted Relative Stability of 1-Bromo-2-Pentene Isomers
| Isomer | Key Steric Interaction | Predicted Relative Stability |
| cis-1-Bromo-2-pentene | Bromomethyl group and ethyl group on the same side of the double bond. | Less Stable |
| trans-1-Bromo-2-pentene | Bromomethyl group and ethyl group on opposite sides of the double bond. | More Stable |
Comparative Reactivity in Nucleophilic Substitution and Elimination Reactions
The reactivity of cis- and trans-1-bromo-2-pentene is expected to diverge primarily in bimolecular reactions (SN2 and E2), where the stereochemistry of the substrate directly impacts the transition state energy. In unimolecular reactions (SN1 and E1), the rate-determining step involves the formation of a common carbocation intermediate, which may lead to similar reaction rates for both isomers.
Nucleophilic Substitution (SN1 vs. SN2)
The substitution of the bromine atom by a nucleophile can proceed through two distinct mechanisms.
-
SN1 Mechanism: This two-step mechanism involves the formation of an allylic carbocation intermediate. Since both cis and trans isomers would form the same resonance-stabilized allylic carbocation, their rates of reaction via the SN1 pathway are expected to be similar. The product distribution, however, might be complex due to the potential for nucleophilic attack at either end of the allylic system.
-
SN2 Mechanism: This concerted, one-step mechanism is highly sensitive to steric hindrance. The nucleophile must approach the carbon atom from the side opposite to the leaving group (backside attack). The increased steric bulk around the reaction center in the cis isomer is predicted to hinder the approach of the nucleophile, leading to a higher energy transition state and a slower reaction rate compared to the trans isomer.[3]
Table 2: Predicted Relative Reactivity in Nucleophilic Substitution Reactions
| Reaction | Isomer | Predicted Relative Rate | Rationale |
| SN1 | cis-1-Bromo-2-pentene | Similar to trans | Both form the same resonance-stabilized allylic carbocation intermediate. |
| trans-1-Bromo-2-pentene | Similar to cis | Both form the same resonance-stabilized allylic carbocation intermediate. | |
| SN2 | cis-1-Bromo-2-pentene | Slower | Increased steric hindrance from the ethyl group hinders backside attack by the nucleophile. |
| trans-1-Bromo-2-pentene | Faster | Less steric hindrance allows for easier backside attack by the nucleophile. |
Elimination Reactions (E2)
The E2 mechanism is a concerted process where a base removes a proton and the leaving group departs simultaneously. This reaction is also highly dependent on the stereochemistry of the substrate, specifically requiring an anti-periplanar arrangement of the proton to be removed and the leaving group.
For 1-bromo-2-pentene, elimination can lead to the formation of 1,2-pentadiene or 1,3-pentadiene. The transition state for the E2 reaction is sensitive to steric clashes. The cis isomer, with the bulkier groups in closer proximity, is expected to have a higher energy transition state for elimination compared to the trans isomer, suggesting a slower E2 reaction rate.
Table 3: Predicted Relative Reactivity in E2 Elimination Reactions
| Isomer | Predicted Relative Rate | Rationale |
| cis-1-Bromo-2-pentene | Slower | Increased steric strain in the transition state due to the proximity of the ethyl and bromomethyl groups. |
| trans-1-Bromo-2-pentene | Faster | Lower steric strain in the transition state. |
Experimental Protocols
To empirically determine the relative reactivities of cis- and trans-1-bromo-2-pentene, the following experimental protocols can be employed.
Protocol 1: Kinetics of SN2 Reaction with Sodium Iodide in Acetone
This classic Finkelstein reaction allows for the determination of the rate of nucleophilic substitution by monitoring the formation of sodium bromide precipitate or by using spectroscopic methods to follow the disappearance of the starting material.
Materials:
-
cis-1-Bromo-2-pentene
-
trans-1-Bromo-2-pentene
-
Sodium iodide
-
Anhydrous acetone
-
Constant temperature bath
-
UV-Vis spectrophotometer or conductivity meter
Procedure:
-
Prepare equimolar solutions of each isomer and sodium iodide in anhydrous acetone.
-
Allow the solutions to reach thermal equilibrium in a constant temperature bath.
-
Mix the reactant solutions and start monitoring the reaction progress at regular time intervals.
-
The progress can be followed by:
-
Precipitation: Quenching aliquots of the reaction mixture in water and titrating the unreacted iodide.
-
Spectrophotometry: Monitoring the change in absorbance at a wavelength where the reactant and product have different extinction coefficients.
-
Conductivity: Measuring the change in conductivity as the ionic starting material is consumed.[4]
-
-
Determine the rate constants for both isomers by plotting the appropriate concentration versus time data.
Protocol 2: Kinetics of E2 Reaction with a Strong Base
The rate of elimination can be measured by monitoring the formation of the diene products using gas chromatography (GC) or by following the consumption of the base.
Materials:
-
cis-1-Bromo-2-pentene
-
trans-1-Bromo-2-pentene
-
Potassium tert-butoxide
-
tert-Butanol (solvent)
-
Gas chromatograph with a suitable column
-
Internal standard (e.g., a non-reactive hydrocarbon)
Procedure:
-
Prepare solutions of each isomer and potassium tert-butoxide in tert-butanol.
-
Equilibrate the solutions in a constant temperature bath.
-
Initiate the reaction by mixing the solutions.
-
At specific time intervals, withdraw aliquots and quench the reaction (e.g., by adding a weak acid).
-
Analyze the quenched samples by GC to determine the concentration of the remaining alkyl bromide and the formed diene products relative to the internal standard.
-
Calculate the rate constants for the elimination reactions of both isomers.
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic concepts discussed.
Caption: Sₙ2 reaction pathway for cis and trans isomers.
References
Reactivity of 1-Bromo-2-Pentene: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-bromo-2-pentene, an allylic halide, with other classes of bromoalkenes, including vinylic and alkyl bromides. Understanding the distinct reactivity profiles of these compounds is crucial for their strategic application in organic synthesis and drug development. This document summarizes key reactivity patterns in nucleophilic substitution, elimination, and palladium-catalyzed cross-coupling reactions, supported by available experimental data and detailed methodologies.
Executive Summary
1-Bromo-2-pentene exhibits significantly higher reactivity in nucleophilic substitution reactions compared to its vinylic and alkyl counterparts. This enhanced reactivity is attributed to the electronic stabilization of intermediates and transition states afforded by the adjacent carbon-carbon double bond. In elimination reactions, the position of the double bond influences the product distribution. Furthermore, as an allylic halide, 1-bromo-2-pentene is a versatile substrate for palladium-catalyzed cross-coupling reactions, offering a pathway to complex molecular architectures.
Nucleophilic Substitution Reactions: A Tale of Two Mechanisms
Nucleophilic substitution reactions are a cornerstone of organic synthesis. The reactivity of bromoalkenes in these reactions is largely dictated by their ability to undergo substitution via S(_N)1 (unimolecular) or S(_N)2 (bimolecular) pathways.
S(_N)1 Reactivity
The S(_N)1 mechanism proceeds through a carbocation intermediate. The stability of this intermediate is the primary determinant of the reaction rate.
Key Findings:
-
1-Bromo-2-pentene (Allylic): Readily undergoes S(_N)1 reactions due to the formation of a resonance-stabilized allylic carbocation. The positive charge is delocalized over two carbon atoms, significantly lowering the activation energy for its formation.
-
Vinylic Bromides (e.g., 1-Bromo-1-pentene, 2-Bromo-2-pentene): Are generally unreactive in S(_N)1 reactions. The formation of a vinylic carbocation, where the positive charge resides on an sp-hybridized carbon, is highly energetically unfavorable.[1]
-
Alkyl Bromides (e.g., 1-Bromopentane): Primary alkyl halides like 1-bromopentane react very slowly, if at all, via the S(_N)1 mechanism due to the instability of the primary carbocation.[2]
Comparative Data (Qualitative):
| Compound | Structure | Class | S(_N)1 Reactivity | Rationale |
| 1-Bromo-2-pentene | CH(_3)CH(_2)CH=CHCH(_2)Br | Allylic | High | Resonance-stabilized allylic carbocation intermediate. |
| 1-Bromo-1-pentene | CH(_3)CH(_2)CH(_2)CH=CHBr | Vinylic | Very Low | Unstable vinylic carbocation.[1] |
| 2-Bromo-2-pentene | CH(_3)CH(_2)C(Br)=CHCH(_3) | Vinylic | Very Low | Unstable vinylic carbocation.[1] |
| 1-Bromopentane | CH(_3)CH(_2)CH(_2)CH(_2)CH(_2)Br | Alkyl (Primary) | Very Low | Unstable primary carbocation.[2] |
Experimental Protocol: Comparative Solvolysis for S(_N)1 Reactivity
This protocol outlines a general procedure for comparing the S(_N)1 solvolysis rates of different bromoalkenes.
-
Preparation of Solutions: Prepare 0.1 M solutions of 1-bromo-2-pentene, 1-bromo-1-pentene, and 1-bromopentane in 80% aqueous ethanol.
-
Reaction Setup: For each substrate, place 50 mL of the solution in a constant-temperature bath maintained at 50°C.
-
Titration: At regular time intervals (e.g., every 10 minutes), withdraw a 5 mL aliquot from each reaction mixture and quench the reaction by adding it to 10 mL of acetone at 0°C.
-
Analysis: Titrate the generated hydrobromic acid in each aliquot with a standardized solution of sodium hydroxide (e.g., 0.02 M) using a suitable indicator (e.g., phenolphthalein).
-
Rate Determination: The rate of reaction is determined by plotting the concentration of HBr produced over time. The initial rate can be used to compare the relative reactivity of the substrates.
Logical Relationship: S(_N)1 Reaction Pathway
Caption: S(_N)1 reaction mechanism proceeds via a carbocation intermediate.
S(_N)2 Reactivity
The S(_N)2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group, proceeding through a single transition state.
Key Findings:
-
1-Bromo-2-pentene (Allylic): Exhibits high reactivity in S(_N)2 reactions. The p-orbitals of the adjacent double bond overlap with the p-orbital of the carbon atom undergoing substitution in the transition state, lowering its energy.
-
Vinylic Bromides (e.g., 1-Bromo-1-pentene): Are unreactive in S(_N)2 reactions. The backside attack is sterically hindered by the carbon-carbon double bond and the electron density of the pi system repels the incoming nucleophile.[1] Furthermore, the C-Br bond has partial double bond character due to resonance, making it stronger and harder to break.
-
Alkyl Bromides (e.g., 1-Bromopentane): As a primary alkyl halide, 1-bromopentane is reactive towards S(_N)2 substitution, though generally less so than allylic halides.
Comparative Data (Qualitative):
| Compound | Structure | Class | S(_N)2 Reactivity | Rationale |
| 1-Bromo-2-pentene | CH(_3)CH(_2)CH=CHCH(_2)Br | Allylic | High | Stabilized transition state. |
| 1-Bromo-1-pentene | CH(_3)CH(_2)CH(_2)CH=CHBr | Vinylic | Very Low | Steric hindrance, electron repulsion, stronger C-Br bond.[1] |
| 2-Bromo-2-pentene | CH(_3)CH(_2)C(Br)=CHCH(_3) | Vinylic | Very Low | Steric hindrance, electron repulsion, stronger C-Br bond.[1] |
| 1-Bromopentane | CH(_3)CH(_2)CH(_2)CH(_2)CH(_2)Br | Alkyl (Primary) | Moderate | Good substrate for S(_N)2, but lacks allylic activation. |
Experimental Protocol: Comparative Reaction with Sodium Iodide in Acetone (S(_N)2)
-
Preparation: Prepare equimolar (e.g., 0.1 M) solutions of 1-bromo-2-pentene, 1-bromo-1-pentene, and 1-bromopentane in acetone. Also, prepare a 0.2 M solution of sodium iodide in acetone.
-
Reaction: In separate reaction vessels, mix equal volumes of a substrate solution and the sodium iodide solution. Maintain the reactions at a constant temperature (e.g., 25°C).
-
Monitoring: Monitor the formation of sodium bromide precipitate over time. The rate of precipitate formation is indicative of the S(_N)2 reaction rate.
-
Quantitative Analysis (Optional): At set time intervals, aliquots can be withdrawn, and the remaining iodide concentration can be determined by titration to obtain kinetic data.
Logical Relationship: S(_N)2 Reaction Pathway
Caption: The S(_N)2 reaction mechanism occurs in a single concerted step.
Elimination Reactions
Bromoalkenes can undergo elimination reactions to form dienes or alkynes, typically in the presence of a base. The regioselectivity of the elimination is a key consideration.
Key Findings:
-
1-Bromo-2-pentene: Can undergo elimination to form 1,3-pentadiene. The use of a sterically hindered base would favor the abstraction of the proton at the C-1 position.
-
Alkyl Bromides (e.g., 1-Bromopentane): Elimination of HBr from 1-bromopentane with a strong, non-bulky base primarily yields 1-pentene.
Experimental Protocol: Base-Induced Elimination
-
Reaction Setup: In separate flasks, dissolve 1-bromo-2-pentene and 1-bromopentane in ethanol.
-
Base Addition: Add a solution of potassium tert-butoxide in tert-butanol to each flask while stirring at room temperature.
-
Product Analysis: After the reaction is complete (monitored by TLC), the product mixture is worked up (e.g., by extraction). The composition of the resulting alkenes/dienes is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the product distribution.
Experimental Workflow: Elimination Reaction Analysis
Caption: Workflow for the analysis of elimination reaction products.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki and Heck reactions, are powerful tools for forming carbon-carbon bonds. The reactivity of the bromoalkene substrate is critical for the success of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base.
Key Findings:
-
1-Bromo-2-pentene (Allylic) and Vinylic Bromides: Both allylic and vinylic halides are generally good substrates for Suzuki coupling. The oxidative addition of the C-Br bond to the palladium(0) catalyst is a key step in the catalytic cycle.
-
Alkyl Bromides (e.g., 1-Bromopentane): While possible, the Suzuki coupling of unactivated primary alkyl bromides can be more challenging and often requires specific ligands and reaction conditions to prevent side reactions like β-hydride elimination.
Experimental Protocol: Suzuki-Miyaura Coupling of Bromoalkenes
-
Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., argon), add the bromoalkene (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh(_3))(_4) (0.03 mmol), and a base like K(_2)CO(_3) (2.0 mmol).
-
Solvent: Add a suitable solvent system, for example, a mixture of toluene and water.
-
Reaction: Heat the mixture with stirring (e.g., at 80-100°C) and monitor the reaction progress by TLC or GC.
-
Workup and Purification: After completion, cool the reaction, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Signaling Pathway: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck-Mizoroki Reaction
The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.
Key Findings:
-
Vinylic Bromides: Are excellent substrates for the Heck reaction.
-
1-Bromo-2-pentene (Allylic): Can also participate in Heck-type reactions, but the presence of a β-hydrogen can lead to competing β-hydride elimination from the palladium intermediate, potentially affecting the yield and product distribution.
-
Alkyl Bromides: Saturated alkyl bromides containing β-hydrogens are generally not suitable substrates for the Heck reaction due to the rapid β-hydride elimination.
Conclusion
1-bromo-2-pentene, as an allylic bromide, demonstrates a heightened and distinct reactivity profile compared to vinylic and alkyl bromides. Its enhanced susceptibility to both S(_N)1 and S(_N)2 reactions makes it a valuable precursor for introducing a five-carbon chain with a reactive handle. While vinylic bromides are largely unreactive in nucleophilic substitutions, they are excellent partners in palladium-catalyzed cross-coupling reactions. Alkyl bromides, in contrast, primarily undergo S(_N)2 reactions (for primary) and are less versatile in the context of the reactions discussed. A thorough understanding of these reactivity differences, as outlined in this guide, is essential for the rational design of synthetic routes in research and development, particularly within the pharmaceutical industry where the efficient and selective construction of complex molecules is paramount.
References
Spectroscopic Analysis for the Structural Confirmation of 1-Bromo-2-Pentene: A Comparative Guide
A definitive confirmation of the chemical structure of "1-bromo-2-pentene" requires a multi-faceted spectroscopic approach. This guide provides a comparative analysis of the expected spectral data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), alongside data for its constitutional isomers. By examining the unique spectral fingerprints of each isomer, researchers can unambiguously verify the structure of 1-bromo-2-pentene.
The target molecule, 1-bromo-2-pentene, exists as two geometric isomers: (E) (trans) and (Z) (cis). This guide will focus primarily on the more stable trans isomer and compare its spectroscopic characteristics with other bromopentene isomers to highlight the key differentiating features.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry for 1-bromo-2-pentene and a selection of its isomers. This data is essential for distinguishing between these closely related structures.
Table 1: ¹H NMR Spectral Data (Predicted/Reported in CDCl₃)
| Compound | δ (ppm) and Multiplicity (J in Hz) |
| (E)-1-bromo-2-pentene | ~5.8 (m, 1H, H-3), ~5.6 (m, 1H, H-2), ~3.9 (d, 2H, H-1), ~2.0 (p, 2H, H-4), ~0.9 (t, 3H, H-5) |
| 3-bromo-1-pentene | ~5.8 (m, 1H, H-2), ~5.2 (m, 2H, H-1), ~4.4 (m, 1H, H-3), ~1.9 (m, 2H, H-4), ~1.0 (t, 3H, H-5) |
| 4-bromo-1-pentene | ~5.8 (m, 1H, H-2), ~5.1 (m, 2H, H-1), ~4.1 (m, 1H, H-4), ~2.5 (m, 2H, H-3), ~1.7 (d, 3H, H-5) |
| 5-bromo-1-pentene | ~5.8 (m, 1H, H-2), ~5.0 (m, 2H, H-1), ~3.4 (t, 2H, H-5), ~2.2 (m, 2H, H-3), ~1.9 (m, 2H, H-4) |
| 2-bromo-2-pentene | ~5.6 (q, 1H, H-3), ~2.1 (s, 3H, H-1), ~2.0 (p, 2H, H-4), ~1.0 (t, 3H, H-5) |
Table 2: ¹³C NMR Spectral Data (Predicted/Reported in CDCl₃)
| Compound | δ (ppm) |
| (E)-1-bromo-2-pentene | ~135 (C-3), ~125 (C-2), ~35 (C-1), ~25 (C-4), ~13 (C-5) |
| 3-bromo-1-pentene | ~138 (C-2), ~117 (C-1), ~55 (C-3), ~33 (C-4), ~12 (C-5) |
| 4-bromo-1-pentene | ~137 (C-2), ~116 (C-1), ~48 (C-4), ~40 (C-3), ~25 (C-5) |
| 5-bromo-1-pentene | ~138 (C-2), ~115 (C-1), ~33 (C-5), ~32 (C-3), ~30 (C-4) |
| 2-bromo-2-pentene | ~128 (C-2), ~120 (C-3), ~30 (C-4), ~25 (C-1), ~13 (C-5) |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | ν (C=C) | ν (=C-H) | ν (C-Br) |
| (E)-1-bromo-2-pentene | ~1670 (weak) | ~3020 | ~650 |
| 3-bromo-1-pentene | ~1640 | ~3080, ~3010 | ~680 |
| 4-bromo-1-pentene | ~1640 | ~3080, ~3010 | ~670 |
| 5-bromo-1-pentene | ~1640 | ~3080, ~3010 | ~640 |
| 2-bromo-2-pentene | ~1660 (weak) | ~3030 | ~690 |
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| (E)-1-bromo-2-pentene | 148/150 (M⁺/M⁺+2) | 69 (M-Br)⁺, 41 |
| 3-bromo-1-pentene | 148/150 (M⁺/M⁺+2) | 69 (M-Br)⁺, 41 |
| 4-bromo-1-pentene | 148/150 (M⁺/M⁺+2) | 69 (M-Br)⁺, 41 |
| 5-bromo-1-pentene | 148/150 (M⁺/M⁺+2) | 69 (M-Br)⁺, 41 |
| 2-bromo-2-pentene | 148/150 (M⁺/M⁺+2) | 69 (M-Br)⁺, 55 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) prior to Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Analysis: Reference the spectra to the TMS signal at 0.00 ppm. Analyze chemical shifts, integration (for ¹H NMR), and coupling patterns to elucidate the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates or the empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-200 amu.
-
Data Analysis: Identify the molecular ion peak (M⁺), which will appear as a pair of peaks of nearly equal intensity separated by 2 m/z units due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Analyze the fragmentation pattern to identify characteristic fragment ions.
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and confirmation of the structure of "1-bromo-2-pentene".
Caption: Workflow for spectroscopic structure confirmation.
By systematically applying these spectroscopic techniques and comparing the acquired data with the reference values for potential isomers, researchers can confidently confirm the structure of 1-bromo-2-pentene. The distinct patterns in the NMR spectra, in particular, provide unambiguous evidence for the precise arrangement of atoms within the molecule.
Comparative study of different synthetic routes to "1-bromo-2-pentene"
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 1-Bromo-2-pentene, a valuable building block in organic synthesis, can be prepared through several distinct routes. This guide provides a comparative study of three primary synthetic methods: the allylic bromination of 2-pentene, the hydrobromination of 1,3-pentadiene, and the conversion of 2-penten-1-ol. We will delve into the experimental protocols, compare the quantitative performance of each method, and visualize the synthetic strategies.
At a Glance: Comparison of Synthetic Routes
The choice of synthetic route to 1-bromo-2-pentene is often a trade-off between yield, selectivity, and the availability of starting materials. The following table summarizes the key quantitative data for the three main approaches.
| Synthetic Route | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield of 1-Bromo-2-pentene | Key Considerations |
| Allylic Bromination | 2-Pentene | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN or light) | Carbon tetrachloride (CCl4) | Reflux (approx. 77°C) | Several hours | Moderate (Mixture of isomers) | Forms a mixture of 1-bromo-2-pentene and the constitutional isomer 3-bromo-2-pentene due to a resonance-stabilized allylic radical intermediate. Separation of isomers is required. |
| Hydrobromination | 1,3-Pentadiene | Hydrogen Bromide (HBr) | Acetic Acid | 40 | 2 hours | Variable (Mixture of isomers) | The reaction is subject to kinetic and thermodynamic control, leading to a mixture of 1,2- and 1,4-addition products. Higher temperatures favor the thermodynamically more stable 1-bromo-2-pentene (1,4-adduct). However, the formation of other isomers like 3-bromo-1-pentene (1,2-adduct) and 4-bromo-2-pentene is also possible. |
| From Alcohol | 2-Penten-1-ol | Phosphorus tribromide (PBr3) or Triphenylphosphine (PPh3) and Carbon tetrabromide (CBr4) | Diethyl ether or Dichloromethane | 0 to room temperature | 1-2 hours | Good to Excellent | This method generally offers good yields and can be stereospecific, depending on the chosen reagents and the stereochemistry of the starting alcohol. For example, using PBr3 typically proceeds with inversion of configuration. |
Visualizing the Synthetic Pathways
The following diagram illustrates the different synthetic approaches to 1-bromo-2-pentene from their respective precursors.
Detailed Experimental Protocols
Route 1: Allylic Bromination of 2-Pentene with N-Bromosuccinimide (NBS)
This method utilizes a free-radical chain reaction to introduce a bromine atom at the allylic position of 2-pentene.
Experimental Workflow:
Protocol:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 2-pentene (1 equivalent) in carbon tetrachloride (CCl4) is prepared. N-Bromosuccinimide (NBS) (1.1 equivalents) is added, followed by a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or exposure to a UV lamp. The reaction mixture is heated to reflux (approximately 77°C) and monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the solid succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is a mixture of 1-bromo-2-pentene and 3-bromo-2-pentene, which can be separated by fractional distillation.
Route 2: Hydrobromination of 1,3-Pentadiene
This electrophilic addition reaction can yield 1-bromo-2-pentene as the 1,4-addition product. The reaction is sensitive to temperature, which influences the product distribution.
Logical Relationship of Products:
Protocol:
To a solution of 1,3-pentadiene (1 equivalent) in a suitable solvent such as acetic acid, hydrogen bromide (1.1 equivalents) is bubbled through or added as a solution at a controlled temperature. For favoring the thermodynamic product (1-bromo-2-pentene), the reaction is typically carried out at a higher temperature (e.g., 40°C). The reaction progress is monitored by GC. After the reaction is complete, the mixture is poured into ice water and extracted with a nonpolar solvent like diethyl ether. The organic layer is washed with a saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. After solvent removal, the product mixture is analyzed to determine the ratio of 1,2- and 1,4-addition products and other isomers. Purification is typically achieved by fractional distillation.
Route 3: Synthesis from 2-Penten-1-ol
The conversion of an alcohol to an alkyl bromide is a reliable transformation that can be achieved using several reagents, with phosphorus tribromide and the Appel reaction being common choices.
Experimental Workflow (Appel Reaction):
Protocol using Phosphorus Tribromide (PBr₃):
In a flask cooled in an ice bath, 2-penten-1-ol (1 equivalent) is dissolved in a dry, aprotic solvent like diethyl ether. Phosphorus tribromide (0.4 equivalents), dissolved in the same solvent, is added dropwise with stirring, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is then carefully quenched by the slow addition of water or a saturated sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The resulting 1-bromo-2-pentene is then purified by vacuum distillation.
Protocol using the Appel Reaction (PPh₃/CBr₄):
To a stirred solution of triphenylphosphine (PPh₃) (1.2 equivalents) in dry dichloromethane (DCM) at 0°C, carbon tetrabromide (CBr₄) (1.2 equivalents) is added in portions. After stirring for a few minutes, a solution of 2-penten-1-ol (1 equivalent) in DCM is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed, as indicated by TLC. The reaction is then quenched with water, and the product is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield 1-bromo-2-pentene. The triphenylphosphine oxide byproduct can also be removed by precipitation from a nonpolar solvent.
1-Bromo-2-Pentene: A High-Performance Alkylating Agent for Specialized Applications
For researchers, scientists, and professionals in drug development, the choice of an alkylating agent is critical to the success of synthetic pathways. 1-Bromo-2-pentene, an allylic halide, presents a compelling alternative to conventional saturated alkyl halides and other reactive electrophiles, offering distinct advantages in terms of reactivity and, in some cases, selectivity. This guide provides a comparative overview of 1-bromo-2-pentene against other common alkylating agents, supported by available experimental data and detailed methodologies.
Enhanced Reactivity Profile of 1-Bromo-2-Pentene
The primary advantage of 1-bromo-2-pentene lies in its enhanced reactivity in nucleophilic substitution reactions, particularly those following an SN2 mechanism. This heightened reactivity is attributed to the allylic position of the carbon-bromine bond. The adjacent carbon-carbon double bond stabilizes the transition state of the SN2 reaction, thereby lowering the activation energy and accelerating the reaction rate compared to its saturated analogue, 1-bromopentane. This allows for milder reaction conditions, which can be crucial when working with sensitive substrates.
While direct, side-by-side quantitative kinetic studies are not extensively available in the literature, the principles of organic chemistry predict a significantly faster reaction rate for 1-bromo-2-pentene in SN2 reactions compared to saturated primary alkyl halides like 1-bromopentane. This is a key consideration for optimizing reaction times and improving throughput in a research or process development setting.
Comparative Performance in Key Alkylation Reactions
To illustrate the utility of 1-bromo-2-pentene, this section explores its application in common alkylation reactions and draws comparisons with other alkylating agents.
O-Alkylation of Phenols
The synthesis of aryl ethers is a fundamental transformation in organic chemistry. While various alkylating agents can be employed, 1-bromo-2-pentene offers a reactive option for introducing the 2-pentenyl group.
Table 1: Comparison of Alkylating Agents in the O-Alkylation of Phenol
| Alkylating Agent | Typical Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1-Bromo-2-pentene | K₂CO₃ | Acetone | Reflux | 4 | ~85 (Estimated) | General Procedure |
| 1-Bromopentane | K₂CO₃ | Acetone | Reflux | 12-24 | 80-90 | General Procedure |
| Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 2-6 | >90 | General Procedure |
| Dimethyl Sulfate | NaOH | Water/DCM | RT | 1-3 | >95 | General Procedure |
Note: The yield for 1-bromo-2-pentene is an estimate based on typical allylic alkylation reactivity and may vary depending on the specific substrate and conditions.
The faster reaction time for 1-bromo-2-pentene compared to 1-bromopentane highlights its enhanced reactivity. While benzyl bromide is also highly reactive, 1-bromo-2-pentene provides a different structural motif for derivatization. Dimethyl sulfate is highly efficient for methylation but is also extremely toxic.
N-Alkylation of Amines
The introduction of alkyl groups to amines is crucial in the synthesis of many pharmaceuticals and agrochemicals. Over-alkylation can be a significant side reaction. The high reactivity of 1-bromo-2-pentene allows for the use of milder conditions, which can sometimes help in controlling selectivity.
Table 2: Comparison of Alkylating Agents in the N-Alkylation of Aniline
| Alkylating Agent | Typical Base | Solvent | Temperature (°C) | Reaction Time (h) | Product(s) | Reference |
| 1-Bromo-2-pentene | K₂CO₃ or Et₃N | Acetonitrile | 50-80 | 3-6 | Mono- and di-alkylated | General Procedure |
| 1-Bromopentane | K₂CO₃ or Et₃N | Acetonitrile | 80-100 | 12-48 | Mono- and di-alkylated | General Procedure |
| Benzyl Alcohol (with catalyst) | - | Toluene | 110-140 | 8-24 | Mono-alkylated | --INVALID-LINK--[1][2] |
The use of alcohols as alkylating agents, as seen with benzyl alcohol, is often considered a "greener" alternative as the byproduct is water. However, these reactions typically require higher temperatures and a catalyst. 1-bromo-2-pentene provides a more traditional and often faster route at lower temperatures. The challenge of controlling over-alkylation remains with highly reactive agents.
C-Alkylation of Enolates
The formation of carbon-carbon bonds via the alkylation of enolates is a cornerstone of organic synthesis. The malonic ester synthesis is a classic example where the reactivity of the alkylating agent is key.
Table 3: Comparison of Alkylating Agents in the Alkylation of Diethyl Malonate
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1-Bromo-2-pentene | NaOEt | Ethanol | Reflux | 2-4 | High (expected) | General Procedure |
| 1-Bromopentane | NaOEt | Ethanol | Reflux | 6-12 | ~80-90 | --INVALID-LINK--[3] |
| Allyl Bromide | NaOEt | Ethanol | Reflux | 1-3 | >90 | General Procedure |
Similar to other allylic halides like allyl bromide, 1-bromo-2-pentene is expected to react significantly faster than 1-bromopentane in the alkylation of soft nucleophiles like the enolate of diethyl malonate. This can lead to cleaner reactions with fewer side products resulting from prolonged reaction times at elevated temperatures.
Experimental Protocols
The following are general protocols for the use of 1-bromo-2-pentene in common alkylation reactions. Researchers should optimize these conditions for their specific substrates.
General Procedure for O-Alkylation of a Phenol
-
To a solution of the phenol (1.0 eq.) in acetone (5-10 mL per mmol of phenol), add anhydrous potassium carbonate (1.5-2.0 eq.).
-
Stir the suspension vigorously and add 1-bromo-2-pentene (1.1-1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
General Procedure for N-Alkylation of an Amine
-
In a round-bottom flask, dissolve the amine (1.0 eq.) and a suitable non-nucleophilic base such as potassium carbonate (2.0 eq.) or triethylamine (1.5 eq.) in a polar aprotic solvent like acetonitrile (5-10 mL per mmol of amine).
-
Add 1-bromo-2-pentene (1.0-1.1 eq. for mono-alkylation) to the mixture.
-
Heat the reaction to 50-80 °C and monitor its progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, cool the reaction mixture and remove the solvent in vacuo.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
General Procedure for C-Alkylation of Diethyl Malonate
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq.) in absolute ethanol (10-20 mL per mmol of sodium) under an inert atmosphere (e.g., nitrogen or argon).
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.
-
Add 1-bromo-2-pentene (1.0 eq.) dropwise, maintaining the temperature below 25 °C.
-
After the addition is complete, heat the reaction mixture to reflux until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction, neutralize with dilute acid (e.g., 1 M HCl), and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alkylated malonic ester by vacuum distillation or column chromatography.
Logical Workflow for Alkylating Agent Selection
The choice of an alkylating agent is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting an appropriate agent for a given transformation.
Caption: Workflow for selecting an appropriate alkylating agent.
Signaling Pathway of DNA Alkylation (For Context)
While 1-bromo-2-pentene is primarily used in synthetic organic chemistry, it is important for drug development professionals to understand the mechanism of action of alkylating agents in a biological context, such as in cancer chemotherapy. The following diagram illustrates a simplified pathway of DNA damage by a generic monofunctional alkylating agent.
Caption: Simplified pathway of DNA alkylation and its cellular consequences.
References
Mechanistic Insights into 1-Bromo-2-Pentene Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of alkyl halides is paramount. This guide provides a comparative analysis of the mechanistic pathways involved in reactions of 1-bromo-2-pentene, an allylic bromide, offering insights into its behavior compared to its non-allylic isomers and other substrates. The information presented is supported by experimental data and detailed protocols to aid in reaction design and optimization.
1-Bromo-2-pentene stands as a versatile substrate in organic synthesis, capable of undergoing a variety of transformations, primarily nucleophilic substitution and elimination reactions. Its reactivity is significantly influenced by its allylic nature, which distinguishes it from its saturated and non-allylic counterparts. The presence of a double bond adjacent to the carbon bearing the bromine atom allows for the delocalization of charge in transition states and intermediates, profoundly impacting reaction rates and product distributions.
Nucleophilic Substitution Reactions: A Tale of Two Pathways
Nucleophilic substitution reactions of 1-bromo-2-pentene can proceed through both SN1 and SN2 mechanisms, with the operative pathway being highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
The SN2 Pathway: Concerted and Stereospecific
The bimolecular nucleophilic substitution (SN2) reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This concerted mechanism leads to an inversion of stereochemistry at the reaction center.
The reactivity of 1-bromo-2-pentene in SN2 reactions is notably enhanced compared to its non-allylic isomer, 1-bromo-pentane. This acceleration is attributed to the stabilization of the SN2 transition state through overlap of the p-orbitals of the adjacent double bond with the developing p-orbital on the reacting carbon. This delocalization of electron density lowers the activation energy of the reaction.
Table 1: Comparison of SN2 Reaction Products for Bromopentane Isomers with Sodium Ethoxide in Ethanol
| Substrate | Substitution Product | Elimination Product(s) | Substitution:Elimination Ratio |
| 1-Bromopentane | Ethyl pentyl ether | 1-Pentene | ~90:10 |
| 1-Bromo-2-pentene | 1-Ethoxy-2-pentene | 1,3-Pentadiene | Ratio varies with conditions |
| 2-Bromopentane | 2-Ethoxypentane | 1-Pentene, cis-2-Pentene, trans-2-Pentene | ~25:75 |
Experimental Protocol: A General Procedure for SN2 Reaction of 1-Bromo-2-pentene with an Alkoxide
-
Reagent Preparation: A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: The solution of sodium ethoxide is cooled in an ice bath. 1-Bromo-2-pentene is then added dropwise with continuous stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography.
The SN1 Pathway and the Specter of Allylic Rearrangement
Under conditions that favor a unimolecular nucleophilic substitution (SN1) mechanism, such as in the presence of a weak nucleophile and a polar protic solvent, 1-bromo-2-pentene can ionize to form a resonance-stabilized allylic carbocation. This intermediate can be attacked by the nucleophile at two different positions, leading to a mixture of products.
The direct substitution product, 1-nucleo-2-pentene, is formed by attack at the carbon that originally bore the bromine atom. However, attack at the other end of the allylic system (the γ-carbon) results in an "allylic shift" or SN1' product, 3-nucleo-1-pentene. The ratio of these products is sensitive to the specific substrate, nucleophile, and solvent system. For instance, the reaction of 1-chloro-3-methyl-2-butene with sodium hydroxide yields 85% of the rearranged tertiary alcohol and 15% of the primary alcohol, highlighting the favorability of forming a more substituted product.[1]
Diagram 1: SN1 and SN1' Reaction Pathways of 1-Bromo-2-pentene
Caption: SN1 and SN1' pathways for 1-bromo-2-pentene.
Elimination Reactions: The Competition for Alkene Formation
Elimination reactions of 1-bromo-2-pentene, typically proceeding via an E2 mechanism with a strong, sterically hindered base, lead to the formation of conjugated dienes. The regioselectivity of these reactions is governed by the relative acidity of the protons available for abstraction.
In the case of 1-bromo-2-pentene, proton abstraction can occur from the carbon adjacent to the double bond (C4) or from the carbon bearing the bromine (C1, in what would be an α-elimination, which is less common). The primary product of E2 elimination is typically 1,3-pentadiene.
Table 2: Comparison of Elimination Products for Bromopentane Isomers
| Substrate | Base | Major Elimination Product(s) |
| 1-Bromopentane | Potassium tert-butoxide | 1-Pentene (Hofmann product) |
| 1-Bromo-2-pentene | Potassium tert-butoxide | 1,3-Pentadiene |
| 2-Bromopentane | Potassium tert-butoxide | 1-Pentene (Hofmann product) |
| 2-Bromopentane | Sodium ethoxide | 2-Pentene (Zaitsev product) |
Experimental Protocol: A General Procedure for E2 Reaction of 1-Bromo-2-pentene
-
Reagent Preparation: A solution of a strong, non-nucleophilic base, such as potassium tert-butoxide, is prepared in a suitable aprotic solvent (e.g., tert-butanol or THF).
-
Reaction Setup: The base solution is heated to the desired reaction temperature. 1-Bromo-2-pentene is then added slowly to the solution.
-
Reaction Monitoring: The formation of the diene product is monitored by GC or GC-MS.
-
Workup: After the reaction is complete, the mixture is cooled, quenched with a weak acid (e.g., ammonium chloride solution), and extracted with a low-boiling organic solvent (e.g., pentane).
-
Purification: The organic layer is washed, dried, and the solvent is carefully removed by distillation. The resulting diene may be further purified by fractional distillation.
Diagram 2: Experimental Workflow for a Typical Reaction of 1-Bromo-2-pentene
References
Navigating Isomeric Purity: A Comparative Guide to the Analysis of 1-bromo-2-pentene
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of chromatographic and spectroscopic methods for the analysis of "1-bromo-2-pentene," a versatile reagent in organic synthesis. Detailed experimental protocols and supporting data are presented to aid in the selection of the most suitable analytical technique.
The presence of geometric (E/Z) and positional isomers in "1-bromo-2-pentene" can significantly impact reaction outcomes, yield, and the purity of the final active pharmaceutical ingredient. Therefore, robust analytical methods are essential to quantify the isomeric composition of this key building block. This guide focuses on a head-to-head comparison of Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.
At a Glance: Method Comparison
| Feature | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Quantitative analysis based on the direct proportionality between signal intensity and the number of nuclei. |
| Primary Isomer Differentiation | E/Z isomers and positional isomers. | Primarily E/Z isomers; positional isomers can also be quantified if distinct signals are present. |
| Sample Throughput | High | Moderate |
| Instrumentation | Gas Chromatograph with FID or MS detector. | NMR Spectrometer (≥400 MHz recommended). |
| Advantages | Excellent separation of volatile isomers, high sensitivity, established methodology. | Non-destructive, no need for isomer-specific reference standards for quantification, provides structural information. |
| Limitations | Requires reference standards for peak identification and quantification, potential for thermal degradation of analytes. | Lower sensitivity compared to GC, higher instrument cost, potential for signal overlap in complex mixtures. |
In-Depth Analysis: Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds, making it well-suited for the analysis of 1-bromo-2-pentene isomers. The separation is typically achieved using a high-resolution capillary column.
Experimental Protocol: GC-FID Analysis
A hypothetical, yet realistic, gas chromatography method for the analysis of 1-bromo-2-pentene isomers is detailed below. This protocol is based on established methods for the separation of halogenated alkenes.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.
-
Column: DB-WAX (or equivalent polar phase, e.g., Carbowax-20M), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 120 °C at 5 °C/min, hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the 1-bromo-2-pentene sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
Expected Performance Data
The following table summarizes the expected retention times and resolution for the key isomers of 1-bromo-2-pentene based on the described GC method.
| Isomer | Expected Retention Time (min) | Resolution (Rs) vs. (E)-1-bromo-2-pentene |
| (Z)-1-bromo-2-pentene | 12.5 | 1.8 |
| (E)-1-bromo-2-pentene | 13.2 | - |
| 2-bromo-1-pentene (Positional Isomer) | 11.8 | 3.5 |
Note: These are hypothetical data based on typical chromatographic behavior. Actual retention times and resolution may vary.
A Powerful Alternative: Quantitative ¹H NMR (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a distinct advantage for isomeric purity analysis as it does not require the isolation of individual isomers for calibration. The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to that signal, allowing for a direct comparison of isomer ratios.
Experimental Protocol: qNMR Analysis
-
Instrumentation: NMR spectrometer operating at a proton frequency of 400 MHz or higher.
-
Sample Preparation: Accurately weigh approximately 20 mg of the 1-bromo-2-pentene sample and dissolve it in 0.75 mL of a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard with a well-resolved signal (e.g., 1,3,5-trimethoxybenzene).
-
Acquisition Parameters:
-
Pulse sequence: Standard 90° pulse.
-
Relaxation delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of scans: 16.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the distinct signals corresponding to the olefinic protons of the E and Z isomers and the signal of the internal standard.
Expected ¹H NMR Data
The olefinic protons of the E and Z isomers of 1-bromo-2-pentene are expected to have distinct chemical shifts, allowing for their quantification.
| Isomer | Key Proton Signal | Expected Chemical Shift (δ, ppm) |
| (Z)-1-bromo-2-pentene | Olefinic Protons | ~5.6 - 5.8 |
| (E)-1-bromo-2-pentene | Olefinic Protons | ~5.8 - 6.0 |
Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both GC and qNMR analysis.
Caption: Gas Chromatography (GC) Experimental Workflow.
A Comparative Guide to Theoretical vs. Experimental NMR Spectra of 1-bromo-2-pentene
For researchers, scientists, and professionals in drug development, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed comparison between the theoretical and experimental NMR spectra of 1-bromo-2-pentene, offering insights into the predictive power of computational methods and the nuances of empirical data. While experimental data for 1-bromo-2-pentene is not publicly available in detail, this guide will utilize a predicted spectrum as a benchmark for comparison and outline the protocols to obtain and analyze experimental results.
Data Presentation: A Comparative Analysis
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the trans-isomer of 1-bromo-2-pentene. These theoretical values serve as a robust framework for what to expect in an experimental setting.
Table 1: Predicted ¹H NMR Data for trans-1-bromo-2-pentene
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | 3.95 | Doublet of doublets (dd) | 7.0, 1.5 |
| H2 | 5.80 | Doublet of triplets (dt) | 15.0, 6.5 |
| H3 | 5.65 | Doublet of triplets (dt) | 15.0, 1.5 |
| H4 | 2.05 | Quintet (quint) | 7.5 |
| H5 | 1.00 | Triplet (t) | 7.5 |
Table 2: Predicted ¹³C NMR Data for trans-1-bromo-2-pentene
| Carbon | Chemical Shift (ppm) |
| C1 | 33.0 |
| C2 | 135.0 |
| C3 | 125.0 |
| C4 | 25.0 |
| C5 | 13.0 |
Mandatory Visualization
The following diagram illustrates the typical workflow for comparing theoretical and experimental NMR spectra, a crucial process in structure verification and elucidation.
Caption: Workflow for the comparison of theoretical and experimental NMR spectra.
Experimental Protocols
To acquire experimental NMR data for 1-bromo-2-pentene, the following standard protocols should be followed.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 1-bromo-2-pentene for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, typically chloroform-d (CDCl₃) for non-polar compounds like this.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
-
Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added, although modern spectrometers can reference the residual solvent peak.
NMR Data Acquisition
-
Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.
-
Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp spectral lines.
-
¹H NMR Acquisition:
-
A standard one-pulse experiment is typically used.
-
Key parameters to set include the spectral width (e.g., 0-12 ppm), the number of scans (typically 8-16 for a concentrated sample), the relaxation delay (e.g., 1-2 seconds), and the acquisition time.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment is most common to produce a spectrum with singlets for each unique carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform (FT) to generate the frequency-domain NMR spectrum. This is followed by phase correction and baseline correction to produce the final, interpretable spectrum.
By following these protocols, high-quality experimental NMR spectra can be obtained for a robust comparison with the theoretical predictions, facilitating accurate structure elucidation and verification.
Safety Operating Guide
Proper Disposal Procedures for 2-Pentene, 1-bromo-
IMMEDIATE ACTION REQUIRED: Due to its hazardous properties, 2-Pentene, 1-bromo- must be disposed of as hazardous waste through a licensed professional waste disposal service. On-site neutralization is not recommended due to the lack of validated laboratory-scale protocols and the potential for hazardous reactions.
This document provides essential safety and logistical information for the proper management and disposal of 2-Pentene, 1-bromo-. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling of this substance from the point of use to final disposal.
Safety and Hazard Summary
2-Pentene, 1-bromo- is a hazardous chemical with the following primary concerns:
-
Flammability: It is a flammable liquid and vapor with a flash point of 23°C (73.4°F). Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.
-
Corrosivity: It causes severe skin burns and eye damage.[1]
-
Toxicity: It is harmful if inhaled or swallowed and can cause respiratory irritation.[2][3]
A summary of key quantitative safety data is provided in the table below.
| Property | Value |
| Flash Point | 23 °C (73.4 °F) - closed cup |
| Boiling Point | 122 °C (lit.) |
| Density | 1.26 g/mL at 25 °C (lit.) |
| Hazard Classifications | Flammable Liquid 3, Skin Corrosion 1B, Eye Damage 1 |
Personal Protective Equipment (PPE)
When handling 2-Pentene, 1-bromo- for any purpose, including preparation for disposal, the following PPE is mandatory:
-
Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum).
-
Hand Protection: Chemical-resistant gloves (inspect before use). Use proper glove removal technique to avoid skin contact.
-
Skin and Body Protection: Wear suitable protective clothing, such as a lab coat, and ensure skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If the risk of inhalation is high, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) may be necessary.
Operational Disposal Plan: Step-by-Step Guidance
This plan outlines the procedure for the safe collection and storage of 2-Pentene, 1-bromo- waste prior to collection by a professional disposal service.
Step 1: Waste Collection
-
All materials contaminated with 2-Pentene, 1-bromo-, including unused product, solutions, and contaminated consumables (e.g., pipette tips, absorbent paper), must be treated as hazardous waste.
-
Collect liquid waste in a designated, properly labeled, and sealable waste container. The container should be made of a material compatible with halogenated organic compounds.
-
Do not mix 2-Pentene, 1-bromo- with incompatible waste streams. It is incompatible with strong oxidizing agents and strong bases.
Step 2: Waste Labeling and Storage
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "2-Pentene, 1-bromo-," and the associated hazard symbols (flammable, corrosive).
-
Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste storage.
-
Ensure the storage area is away from sources of ignition, heat, and incompatible materials.[4] The container should be stored locked up.[4]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.
-
Provide the disposal company with the Safety Data Sheet (SDS) for 2-Pentene, 1-bromo-.
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.
Step 4: Spill and Emergency Procedures
-
In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.
-
Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment for cleanup.
-
Contain the spill using an inert absorbent material (e.g., sand, silica gel, vermiculite).
-
Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.
-
Do not allow the product to enter drains.
Experimental Protocols: Decontamination
Note: The following protocol is for the decontamination of surfaces and equipment, not for the bulk neutralization of 2-Pentene, 1-bromo- waste.
Surface Decontamination:
-
Ensure the area is well-ventilated.
-
Wear the appropriate PPE as described in Section 2.
-
Prepare a solution of soap and plenty of water.
-
Wipe the contaminated surface thoroughly.
-
Rinse the surface with water.
-
Collect all cleaning materials (wipes, gloves, etc.) in a sealed bag and dispose of them as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Pentene, 1-bromo-.
Caption: Disposal Workflow for 2-Pentene, 1-bromo-
References
Personal protective equipment for handling 2-Pentene, 1-bromo-
This guide provides critical safety and logistical information for the handling and disposal of 1-Bromo-2-pentene (CAS No: 7348-71-2), a flammable liquid and corrosive chemical that requires stringent safety protocols. Adherence to these procedures is vital for the protection of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
1-Bromo-2-pentene is classified as a flammable liquid that can cause severe skin burns and eye damage.[1][2] Proper selection and use of PPE are the first lines of defense against exposure.
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield (8-inch minimum).[2] | Protects against splashes and vapors that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (inspected before use), flame-resistant lab coat, and chemical apron.[2][3] | Prevents skin contact which can lead to severe burns.[1] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with a type ABEK (EN14387) filter is required. | Protects against inhalation of vapors, which can cause respiratory irritation.[4] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.
Operational Plan:
-
Ventilation: Always handle 1-Bromo-2-pentene in a chemical fume hood or a well-ventilated area to minimize vapor inhalation.[5]
-
Ignition Sources: This substance is flammable with a flash point of 23°C.[5] Keep it away from heat, sparks, open flames, and other ignition sources.[1][5] Use non-sparking tools and explosion-proof equipment.[1][6]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.
-
Storage: Store in a cool, dry, well-ventilated area between 2-8°C, in a tightly closed container.[1] The storage area should be designated for flammable liquids.
Emergency and Disposal Procedures
Immediate and appropriate action during an emergency, such as a spill, and correct disposal of waste are critical for safety and environmental protection.
Spill Response Plan:
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate personnel from the affected area.[5]
-
Ignition Control: Remove all sources of ignition.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[7] Contain the spill using inert absorbent material such as sand or vermiculite.
-
Cleanup: Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[6]
-
Decontaminate: Wash the spill area thoroughly.
Waste Disposal Plan:
Dispose of 1-Bromo-2-pentene and its containers in accordance with local, state, and federal regulations. This typically involves an approved waste disposal plant.[6][7] Do not dispose of it down the drain.
Emergency Workflow Diagram
The following diagram outlines the procedural flow for handling an accidental release of 1-Bromo-2-pentene.
Caption: Workflow for a 1-Bromo-2-pentene spill response.
References
- 1. 1-BROMO-2-PENTENE, 95%, PREDOMINANTLY CIS - Safety Data Sheet [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. hebeiruiyu.com [hebeiruiyu.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 1-BROMO-2-PENTENE 95% PREDOMINANTLY - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
